EPZ031686
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIUEJPHNOGBG-IHWFROFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClF3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a First-in-Class SMYD3 Inhibitor: A Technical Guide to the Discovery and Development of EPZ031686
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the proliferation of various cancer cells. This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial identification through preclinical characterization. We detail the biochemical and cellular potency, selectivity profile, and pharmacokinetic properties of this compound. Furthermore, this document outlines the key experimental protocols utilized in its evaluation and visualizes the critical signaling pathway it modulates.
Introduction
The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions in oncology. Histone methyltransferases, in particular, have garnered significant attention as drug targets due to their critical role in regulating gene expression and cellular processes often dysregulated in cancer. SMYD3 is a lysine methyltransferase that has been shown to be overexpressed in a variety of cancers, including breast, liver, and pancreatic cancer, and its expression is often correlated with a poor clinical prognosis.[1][2] SMYD3 has been implicated in the methylation of both histone and non-histone substrates, with a key role in the mitogen-activated protein kinase (MAPK) signaling pathway through the methylation of MAP3K2 (MEKK2).[1][3] This activity promotes cancer cell proliferation, making SMYD3 an attractive target for therapeutic intervention.[4]
The discovery of this compound, a first-in-class SMYD3 inhibitor, represents a significant advancement in the ability to probe the biology of SMYD3 and explore its potential as a therapeutic target.[2] This document serves as a comprehensive technical resource on the discovery and preclinical development of this compound.
Discovery and Optimization
This compound was identified through a screening campaign of a proprietary histone methyltransferase-biased library developed by Epizyme.[2] The initial hit, an oxindole-containing compound, was optimized through structure-activity relationship (SAR) studies to improve biochemical potency, cellular activity, and pharmacokinetic properties. This optimization effort led to the identification of this compound, a sulfonamide-containing oxindole analog with double-digit nanomolar cellular activity.[1][4] A key improvement in the development of this compound was the enhancement of its cell-to-biochemical potency shift, which was achieved by blocking a hydrogen bond donor and increasing lipophilicity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, selectivity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description | Reference(s) |
| Biochemical IC50 | 3 nM | 50% inhibitory concentration against purified SMYD3 enzyme. | [5][6] |
| Cellular IC50 (In-Cell Western) | 36 nM | 50% inhibitory concentration for trimethyl-MEKK2 in HEK293T cells. | [5][7] |
| Mechanism of Action (MOA) | Noncompetitive | Noncompetitive with respect to both S-adenosylmethionine (SAM) and MEKK2. | [1][8] |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibitor constant versus S-adenosylmethionine. | [1][9] |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibitor constant versus MAP3K2 (MEKK2). | [1][9] |
Table 2: Selectivity Profile of this compound
| Target | Inhibition at 10 µM | Reference(s) |
| SMYD2 | >50 µM (IC50) | [1] |
| 16 other Histone Methyltransferases | <30% | [1] |
Table 3: In Vitro ADME and Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference(s) |
| Clearance (CL) | 27 ± 3.9 mL/min/kg | 1 mg/kg i.v. | [8] |
| Volume of Distribution (Vss) | 2.3 ± 0.29 L/kg | 1 mg/kg i.v. | [8] |
| Terminal Half-life (t1/2) | 1.7 ± 0.13 h | 1 mg/kg i.v. | [8] |
| Oral Bioavailability (F) | 48 ± 5.4% | 5 mg/kg p.o. | [8] |
| Oral Bioavailability (F) | 69 ± 8.2% | 50 mg/kg p.o. | [8] |
| Mouse Liver Microsomal Stability | 24 mL/min/kg (scaled clearance) | N/A | [8] |
| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 x 10-6 cm/s | N/A | [8] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the workflow of a critical experimental assay.
Caption: SMYD3-MEKK2-MAPK Signaling Pathway and this compound Inhibition.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 8. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to EPZ031686: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ031686, a potent and orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3. This document details its chemical structure, a likely synthetic route, and its biological activity, including key quantitative data and detailed experimental protocols for its evaluation.
Core Structure and Chemical Properties
This compound is an oxindole sulfonamide with the chemical name 6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide[1][2]. Its structure is characterized by a chlorinated oxindole core, a central bridged azabicyclic scaffold, and a trifluorinated piperidine side chain linked by a sulfonamide.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H34ClF3N4O4S[1] |
| Molecular Weight | 591.09 g/mol [3] |
| CAS Number | 2095161-11-6[3] |
| Appearance | White to light yellow solid[3] |
| Solubility | Soluble in DMSO[4] |
Synthesis of this compound
While the detailed, step-by-step synthesis is proprietary and found in the supplementary information of the primary publication, a likely synthetic route can be constructed based on the known chemistry of its fragments. The synthesis would logically involve the preparation of three key intermediates followed by their coupling.
Likely Synthetic Workflow
The overall synthesis can be visualized as the coupling of three main building blocks: a functionalized oxindole, a protected azabicyclo[3.2.1]octane amine, and a piperidine-containing sulfonyl chloride.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]
- 4. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
EPZ031686: A Technical Guide to its Role in Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ031686 is a potent and selective, orally bioavailable small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including breast, liver, prostate, pancreatic, and lung cancer.[1] It exerts its oncogenic effects through the methylation of both histone and non-histone proteins, thereby regulating gene transcription and critical cell signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on key oncogenic signaling pathways.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Target/System | Notes |
| IC50 | 3 nM | SMYD3 (biochemical assay) | Potent enzymatic inhibition.[1] |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | SMYD3 | Noncompetitive inhibition with respect to the methyl donor S-adenosylmethionine (SAM). |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | SMYD3 | Noncompetitive inhibition with respect to the substrate MEKK2. |
| Cellular IC50 | 36 nM | Trimethyl-MEKK2 in-cell Western assay (HEK293T cells) | Demonstrates cell permeability and target engagement in a cellular context.[1] |
| Selectivity | >50 µM | SMYD2 | High selectivity over the closely related SMYD2 enzyme. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) | t1/2 (h) | Bioavailability (F) |
| Intravenous (i.v.) | 1 | 603 | 616 | 1.7 | - |
| Oral (p.o.) | 5 | 345 | 1281 | 2.7 | 48 ± 5.4% |
| Oral (p.o.) | 50 | 4693 | 21158 | 2.2 | 69 ± 8.2% |
Experimental Protocols
Biochemical SMYD3 Enzymatic Assay
A biochemical assay is utilized to determine the direct inhibitory activity of this compound on the SMYD3 enzyme. While specific buffer components can vary, a typical protocol involves:
-
Enzyme and Substrate Preparation : Recombinant human SMYD3 protein and a peptide substrate, such as one derived from its known target MEKK2, are prepared in an appropriate assay buffer.
-
Reaction Mixture : The reaction is initiated by combining SMYD3, the MEKK2 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM), in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic methylation.
-
Detection : The reaction is stopped, and the amount of methylated peptide is quantified. This can be achieved by capturing the peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of SMYD3 inhibition against the logarithm of the this compound concentration.
Cellular MEKK2 Methylation Assay (In-Cell Western)
This cell-based assay assesses the ability of this compound to inhibit SMYD3 activity within a cellular environment.[3]
-
Cell Culture and Transfection : Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions.[1] Cells are then co-transfected with expression vectors for SMYD3 and a tagged version of its substrate, MEKK2 (e.g., HA-tagged).[3]
-
Compound Treatment : Following transfection, cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 20-24 hours).[1][3]
-
Cell Lysis and Western Blotting : Cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection : The membrane is probed with primary antibodies specific for trimethylated MEKK2 (at lysine 260) and the tag on MEKK2 (e.g., anti-HA) to normalize for protein expression.[3] A loading control (e.g., actin) is also used.
-
Quantification : The signal intensities of the bands are quantified, and the level of MEKK2 methylation is determined relative to the total MEKK2 protein. The cellular IC50 is then calculated.[3]
In Vivo Pharmacokinetic Study in Mice
Pharmacokinetic properties of this compound are evaluated in animal models, typically mice.[1]
-
Animal Model : Male CD-1 mice are commonly used.[1]
-
Compound Administration :
-
Intravenous (i.v.) : this compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.
-
Oral (p.o.) : The compound is formulated in an oral gavage-compatible vehicle and administered directly into the stomach.[1] A common vehicle for oral administration of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Blood Sampling : Blood samples are collected at various time points post-administration (e.g., 15, 30 minutes, and 1, 3, 8, and 24 hours) via methods like retro-orbital plexus bleeding.[4]
-
Sample Processing : Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[4]
-
Bioanalysis by LC-MS/MS : The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, t1/2, and bioavailability.
Role in Oncogenic Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting SMYD3, which in turn modulates several key oncogenic signaling pathways.
MAPK Pathway
SMYD3 directly methylates and activates MAP3K2 (MEKK2), a critical upstream kinase in the MAPK signaling cascade.[2] This activation leads to the phosphorylation of downstream effectors MEK and ERK, promoting cell proliferation and survival. By inhibiting SMYD3, this compound prevents the methylation of MEKK2, thereby suppressing the MAPK pathway.
VEGFR1 Signaling
Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) is a receptor tyrosine kinase involved in angiogenesis. SMYD3 has been shown to methylate VEGFR1 at lysine 831, which enhances its kinase activity.[2] This can lead to increased downstream signaling, promoting tumor angiogenesis. Inhibition of SMYD3 by this compound is expected to reduce VEGFR1 methylation and its pro-angiogenic signaling.
AKT Signaling
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. SMYD3 can methylate AKT1 at lysine 14, a modification that is critical for its activation.[2] By preventing this methylation, this compound can attenuate AKT signaling, leading to decreased cell survival and proliferation.
HER2 Signaling
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and other cancers. SMYD3 can trimethylate HER2 at lysine 175, which enhances its homodimerization and subsequent autophosphorylation, leading to downstream signaling.[2] this compound, by inhibiting SMYD3, can potentially disrupt this activation mechanism in HER2-positive cancers.
Estrogen Receptor (ER) Signaling
In breast cancer, SMYD3 acts as a coactivator for the Estrogen Receptor alpha (ERα).[2] It is recruited to the promoter regions of ER target genes and promotes their transcription through histone methylation. By inhibiting the methyltransferase activity of SMYD3, this compound may suppress the expression of estrogen-responsive genes that drive the growth of ER-positive breast cancers.
Experimental Workflow Visualization
References
EPZ031686: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of EPZ031686 on histone methylation. This compound is a potent and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers.[1][2] This document provides a comprehensive overview of SMYD3's role in histone modification, the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
SMYD3 and its Role in Histone Methylation
SMYD3 is a lysine methyltransferase that has been associated with the regulation of gene transcription and signal transduction pathways critical for cell survival in several cancer models.[1] While initially reported to methylate histone H3 at lysine 4 (H3K4), further research has clarified its primary substrate specificity.[3][4]
In vitro studies have demonstrated that the catalytic activity of SMYD3 on H3K4 is weak to undetectable.[3] Instead, SMYD3 preferentially methylates histone H4 at lysine 5 (H4K5) , leading to monomethylation (H4K5me1).[5][6] One study showed that SMYD3 has a tenfold higher activity with recombinant histone H4 compared to histone H3.[6] Low levels of methylation at H4K8 and H4K12 have also been observed.[6][7]
Beyond histones, SMYD3 is known to methylate non-histone proteins, with a notable substrate being the mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2).[1][3] The methylation of MEKK2 by SMYD3 is robust and often utilized in cellular assays to determine the inhibitor's efficacy.[8]
This compound: A Potent SMYD3 Inhibitor
This compound is a novel oxindole sulfonamide that acts as a highly potent inhibitor of SMYD3.[1][2] It exhibits a noncompetitive mechanism of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and the substrate MEKK2.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against SMYD3
| Parameter | Value | Notes |
| IC50 | 3 nM | Biochemical assay |
| Ki (SAM) | 1.2 ± 0.1 nM | Noncompetitive inhibition |
| Ki (MEKK2) | 1.1 ± 0.1 nM | Noncompetitive inhibition |
Data sourced from[1]
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 |
| HEK293T | Trimethyl-MEKK2 Western Blot | 36 nM |
Data sourced from[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone methylation.
In Vitro Histone Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of this compound on SMYD3-mediated histone methylation.
Materials:
-
Recombinant human SMYD3 enzyme
-
Recombinant histone H4 protein or peptides
-
S-[3H]-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing recombinant SMYD3 enzyme and varying concentrations of this compound in the assay buffer.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the methylation reaction by adding the histone H4 substrate and S-[3H]-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding a stopping buffer (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated S-[3H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cellular Assay for SMYD3 Inhibition (Western Blot)
This method assesses the ability of this compound to inhibit SMYD3 activity within a cellular context by measuring the methylation of a known substrate. While direct measurement of H4K5 methylation is ideal, the methylation of the non-histone substrate MEKK2 is a commonly used and robust readout.[8]
Materials:
-
Cell line (e.g., HEK293T)
-
Plasmids for overexpression of tagged SMYD3 and MEKK2
-
Transfection reagent
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-trimethyl-MEKK2 (K260), anti-total MEKK2, anti-SMYD3, anti-H4K5me1, anti-total H4
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Co-transfect cells with plasmids encoding tagged SMYD3 and MEKK2.
-
After 24 hours, treat the cells with a dose-range of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-trimethyl-MEKK2 or anti-H4K5me1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total substrate and a loading control (e.g., total MEKK2, total H4, or beta-actin) to normalize the results.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the inhibition of SMYD3 by this compound leads to a decrease in the association of specific histone methylation marks (like H4K5me1) with particular genomic regions.
Materials:
-
Cells treated with DMSO (control) or this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade antibody against H4K5me1
-
Protein A/G magnetic beads
-
Wash buffers with varying salt concentrations
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Protocol:
-
Treat cells with DMSO or this compound for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with the anti-H4K5me1 antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Add Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of known or suspected SMYD3 target genes.
Visualizations
The following diagrams illustrate key concepts related to this compound and its effect on histone methylation.
Caption: Signaling pathway of SMYD3-mediated histone H4 methylation and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of histone methylation changes.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation of H4 lysines 5, 8 and 12 by yeast Set5 calibrates chromatin stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Therapeutic Potential of EPZ031686: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data in structured tables, and provides comprehensive experimental protocols for the principal assays cited. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cancer research and its potential as a therapeutic agent.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been found to be overexpressed in a variety of cancers, including those of the breast, liver, prostate, pancreas, and lung.[1] Elevated SMYD3 expression is often associated with a poor clinical prognosis.[1] SMYD3 plays a crucial role in regulating gene transcription and signal transduction pathways that are critical for cancer cell survival and proliferation.[1] One of its key non-histone substrates is MAP3K2 (also known as MEKK2), a component of the MAPK signaling pathway.[1] SMYD3-mediated methylation of MAP3K2 leads to the activation of downstream signaling cascades that promote oncogenesis.[1]
This compound has emerged as a first-in-class, potent, and selective inhibitor of SMYD3.[1] Its favorable pharmacokinetic properties, including oral bioavailability, make it a valuable tool for in vivo target validation and preclinical development.[1] This guide aims to consolidate the current knowledge on this compound, providing a comprehensive resource for researchers in the field of oncology and drug development.
Mechanism of Action
This compound is an oxindole sulfonamide that acts as a potent inhibitor of SMYD3.[1] It exhibits a non-competitive mechanism of inhibition with respect to both the methyl donor, S-adenosylmethionine (SAM), and the protein substrate, MEKK2.[1] While crystallographic studies suggest that this compound binds within the lysine-binding pocket of SMYD3, its non-competitive inhibition profile is hypothesized to be a result of MEKK2 having significant binding interactions with SMYD3 outside of this pocket (exosite binding), preventing displacement by the small molecule inhibitor.[1]
The inhibition of SMYD3's catalytic activity by this compound prevents the trimethylation of MAP3K2 at lysine 260.[1] This post-translational modification is critical for the activation of the downstream MAPK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of this compound [1]
| Parameter | Value | Description |
| Biochemical IC50 | 3 nM | Concentration of this compound required to inhibit 50% of SMYD3 enzymatic activity in a biochemical assay. |
| Cellular IC50 (HEK293T) | 36 nM | Concentration of this compound required to inhibit 50% of MEKK2 trimethylation in a cellular assay using HEK293T cells. |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibition constant of this compound for SMYD3 with respect to SAM, indicating a non-competitive binding mode. |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibition constant of this compound for SMYD3 with respect to MEKK2, indicating a non-competitive binding mode. |
| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity for SMYD3 over the closely related enzyme SMYD2. |
Table 2: In Vitro ADME and Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Description |
| Mouse Liver Microsomal Clearance | 24 mL/min/kg | In vitro measure of metabolic stability in mouse liver microsomes. |
| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 x 10⁻⁶ cm/s | In vitro measure of intestinal permeability. |
| Caco-2 Efflux Ratio | 41 | Indicates active efflux by transporters in Caco-2 cells. |
| Mouse Plasma Free Fraction | 0.53 ± 0.12 | The fraction of this compound that is not bound to plasma proteins and is pharmacologically active. |
| Bioavailability (F) - 5 mg/kg p.o. | 48 ± 5.4% | The percentage of the orally administered dose that reaches systemic circulation. |
| Bioavailability (F) - 50 mg/kg p.o. | 69 ± 8.2% | The percentage of the orally administered dose that reaches systemic circulation. |
| t1/2 (1 mg/kg i.v.) | 1.7 ± 0.13 h | The terminal half-life of this compound after intravenous administration. |
| Clearance (CL) (1 mg/kg i.v.) | 27 ± 3.9 mL/min/kg | The volume of plasma cleared of the drug per unit time after intravenous administration. |
| Volume of Distribution (Vss) (1 mg/kg i.v.) | 2.3 ± 0.29 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Cmax (5 mg/kg p.o.) | 345 ng/mL | The maximum plasma concentration achieved after a 5 mg/kg oral dose. |
| Cmax (50 mg/kg p.o.) | 4693 ng/mL | The maximum plasma concentration achieved after a 50 mg/kg oral dose. |
| AUC0-last (5 mg/kg p.o.) | 1281 ng·h/mL | The total drug exposure over time after a 5 mg/kg oral dose. |
| AUC0-last (50 mg/kg p.o.) | 21158 ng·h/mL | The total drug exposure over time after a 50 mg/kg oral dose. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.
SMYD3 Biochemical Inhibition Assay
This assay quantifies the enzymatic activity of SMYD3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human SMYD3 enzyme
-
MEKK2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, SMYD3 enzyme, and the diluted this compound or DMSO vehicle control.
-
Initiate the reaction by adding a mixture of the MEKK2 peptide substrate and ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for MEKK2 Trimethylation
This assay measures the ability of this compound to inhibit the methylation of MEKK2 by SMYD3 within a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding for FLAG-tagged MEKK2 and SMYD3
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibodies: anti-trimethyl-MEKK2 (K260) and anti-FLAG
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of detecting fluorescence in microplates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere.
-
Co-transfect the cells with plasmids encoding FLAG-tagged MEKK2 and SMYD3.
-
After transfection, treat the cells with a serial dilution of this compound or DMSO vehicle control for 24 hours.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies against trimethyl-MEKK2 and FLAG overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Acquire fluorescent signals using a microplate reader or imager.
-
Normalize the trimethyl-MEKK2 signal to the FLAG signal (total MEKK2) and calculate the IC50 value.
Cancer Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, or pancreatic cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., once or twice daily) to the treatment group. Administer the vehicle to the control group.
-
Measure tumor volume using calipers (Volume = (width)² x length / 2) and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic potential of this compound.
Caption: SMYD3-mediated activation of the MAPK signaling pathway and its inhibition by this compound.
Caption: Preclinical evaluation workflow for assessing the therapeutic potential of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of SMYD3 with demonstrated preclinical activity. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising candidate for further development as a cancer therapeutic. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of SMYD3 inhibition as a therapeutic strategy. Future studies will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in a broader range of cancer models, potentially leading to its clinical evaluation.
References
EPZ031686 for In Vivo Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ031686, a potent and orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3. It is designed to equip researchers with the necessary information to utilize this compound for in vivo target validation studies. This document summarizes its mechanism of action, key quantitative data, and detailed experimental protocols.
Introduction to this compound and its Target, SMYD3
Set and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including those of the breast, liver, prostate, pancreas, and lung. Elevated expression of SMYD3 is often associated with a poor clinical prognosis.[1] SMYD3's oncogenic role is linked to its catalytic activity, which involves the methylation of both histone and non-histone proteins, thereby regulating gene transcription and signal transduction pathways critical for cancer cell survival.[1] Genetic knockdown of SMYD3 has been shown to decrease the proliferation of numerous cancer cell lines.
This compound is a novel oxindole sulfonamide that acts as a potent and selective inhibitor of SMYD3. Its favorable pharmacokinetic properties, including good oral bioavailability in mice, make it a suitable tool compound for in vivo studies aimed at validating SMYD3 as a therapeutic target.[1][2] While extensive in vitro and pharmacokinetic data are available for this compound, public domain literature to date has not detailed its in vivo efficacy in tumor models.
Mechanism of Action
This compound exhibits a noncompetitive mode of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and its protein substrate, MEKK2. This suggests that while it binds to the active site, it does not directly compete with these substrates for binding. It is hypothesized that the substrate protein may have significant binding interactions with SMYD3 outside of the lysine-binding pocket, preventing displacement by the small molecule inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| IC | 3 nM | Biochemical assay measuring the concentration of this compound required to inhibit 50% of SMYD3 enzymatic activity.[3] |
| Cellular IC | 36 nM (HEK293T) | Concentration required to inhibit SMYD3-mediated methylation of FLAG-tagged MEKK2 by 50% in a cellular context.[3] |
| K | 1.2 ± 0.1 nM | Inhibition constant against the co-substrate S-adenosylmethionine, indicating a noncompetitive mechanism. |
| K | 1.1 ± 0.1 nM | Inhibition constant against the protein substrate MEKK2, also indicating a noncompetitive mechanism. |
| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity for SMYD3 over the closely related enzyme SMYD2. |
Table 2: In Vitro ADME and Plasma Protein Binding
| Parameter | Value | Species | Notes |
| Mouse Liver Microsomal Stability | 24 mL/min/kg (scaled clearance) | Mouse | Indicates metabolic stability. |
| Caco-2 Permeability (P | 0.64 ± 0.20 x 10^-6^ cm/s | N/A | Suggests moderate permeability. |
| Caco-2 Efflux Ratio | 41 | N/A | Indicates that this compound is subject to active efflux. |
| Plasma Free Fraction | 0.53 ± 0.12 | Mouse | Represents the fraction of the compound not bound to plasma proteins and is therefore pharmacologically active. |
Table 3: In Vivo Pharmacokinetics in Male CD-1 Mice
| Route | Dose (mg/kg) | CL (mL/min/kg) | V | t | C | AUC | Bioavailability (%) |
| i.v. | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | 603 | 616 | N/A |
| p.o. | 5 | N/A | N/A | 2.7 | 345 | 1281 | 41.6 |
| p.o. | 50 | N/A | N/A | 2.2 | 4693 | 21158 | 68.7 |
Data compiled from MedChemExpress and an original research article.[3] CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Terminal half-life; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Oral bioavailability was calculated based on the provided AUC values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for in vivo target validation studies.
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study
This protocol is adapted from the methodology described for this compound.
-
Animal Model: Male CD-1 mice are typically used.[3]
-
Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Groups:
-
Intravenous (i.v.) Group: To determine clearance and volume of distribution.
-
Oral Gavage (p.o.) Group: To determine oral bioavailability.
-
-
Formulation:
-
For i.v. administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
For p.o. administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose in water.
-
-
Dosing:
-
i.v.: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
p.o.: Administer a single dose by oral gavage (e.g., 5 mg/kg or 50 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleed or tail snip) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K
2EDTA). -
Process blood to plasma by centrifugation.
-
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Perform non-compartmental analysis using software such as Phoenix WinNonlin to calculate key PK parameters (CL, V
ss, t1/2, Cmax, AUC). -
Calculate oral bioavailability (F%) using the formula: F% = (AUC~p.o.~ / AUC~i.v.~) * (Dose~i.v.~ / Dose~p.o.~) * 100.
-
In Vivo Target Validation and Efficacy Study (General Protocol)
While specific in vivo efficacy data for this compound is not publicly available, the following general protocol outlines how it could be used in a xenograft model to validate SMYD3 as a target.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are required for human cancer cell line xenografts.
-
Cell Lines: Select a cancer cell line with documented high expression of SMYD3.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel/PBS) into the flank of each mouse.
-
-
Study Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Dosing:
-
Based on the PK data, a dose of 50 mg/kg p.o. or higher, administered once or twice daily, could be a starting point to achieve sustained exposure above the cellular IC
50. -
The vehicle control group should receive the same formulation without the active compound.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot or IHC for H3K4me3 or other SMYD3 target gene products) to confirm target engagement.
-
Conduct a full necropsy and collect major organs for histopathological analysis to assess toxicity.
-
Conclusion
This compound is a potent, selective, and orally bioavailable SMYD3 inhibitor that serves as a valuable tool for in vivo target validation. Its well-characterized pharmacokinetic profile in mice allows for the design of robust in vivo experiments to probe the functional consequences of SMYD3 inhibition in relevant cancer models. While in vivo efficacy studies demonstrating its anti-tumor activity have not been published, the data presented in this guide provide a strong foundation for researchers to conduct such studies and further elucidate the therapeutic potential of targeting SMYD3 in oncology.
References
Methodological & Application
Application Notes and Protocols for EPZ031686, a Potent SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers.[1][2] This document provides detailed application notes and in vitro assay protocols for the characterization of this compound. It includes a summary of its biochemical and cellular activity, a comprehensive protocol for an In-Cell Western assay to measure SMYD3 inhibition, and a description of the SMYD3 signaling pathway.
Introduction
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and has been identified as an oncogenic driver in several cancers, including those of the liver, breast, and colorectum.[3] SMYD3 exerts its effects through the methylation of both histone and non-histone substrates.[4] A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the MAPK/ERK signaling pathway.[1][3] By trimethylating MAP3K2 at lysine 260, SMYD3 enhances the activation of the downstream MAPK cascade, promoting cell proliferation and survival.[1][3] this compound is a first-in-class, orally bioavailable inhibitor of SMYD3 that has been instrumental in probing the biological functions of this enzyme.[1]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Substrate(s) | Assay Type | Reference |
| IC50 | 3 nM | Recombinant SMYD3, MEKK2 peptide | Biochemical | [2] |
| Cellular IC50 | 36 nM | Endogenous SMYD3, FLAG-tagged MEKK2 | In-Cell Western | [2] |
| Ki (SAM) | 1.2 ± 0.1 nM | S-Adenosyl-L-methionine | Biochemical | [1] |
| Ki (MEKK2) | 1.1 ± 0.1 nM | MEKK2 | Biochemical | [1] |
| Mechanism of Action | Noncompetitive with respect to SAM and MEKK2 | SAM, MEKK2 | Biochemical | [1] |
Signaling Pathway
SMYD3 is a key regulator of the MAPK/ERK signaling pathway through its interaction with MAP3K2. The diagram below illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
In-Cell Western Assay for SMYD3 Activity
This protocol describes a cell-based assay to measure the inhibition of SMYD3-mediated methylation of MAP3K2 by this compound.
Materials:
-
HEK293T/17 cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000
-
Plasmids: FLAG-tagged MEKK2 and SMYD3 expression vectors
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (3.7%) in PBS
-
Permeabilization Buffer (PBS + 0.1% Triton X-100)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-trimethyl-MEKK2 (K260) and Mouse anti-FLAG
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well black-walled imaging plates
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293T/17 cells in a 96-well black-walled imaging plate at a density that will result in 80-90% confluency at the time of assay.
-
Transfection:
-
On the following day, co-transfect the cells with FLAG-tagged MEKK2 and SMYD3 expression vectors using Lipofectamine 2000 in Opti-MEM according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
After 4-6 hours of transfection, replace the transfection medium with the medium containing different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation:
-
Carefully remove the medium.
-
Add 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
-
Permeabilization:
-
Remove the formaldehyde solution.
-
Wash the wells five times with 150 µL of PBS containing 0.1% Triton X-100.
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-trimethyl-MEKK2 and mouse anti-FLAG) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells five times with PBST (PBS + 0.1% Tween-20).
-
Dilute the fluorescently labeled secondary antibodies (IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) in blocking buffer, protecting from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells five times with PBST.
-
Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in both the 700 nm (FLAG-MEKK2) and 800 nm (trimethyl-MEKK2) channels.
-
Normalize the trimethyl-MEKK2 signal to the FLAG-MEKK2 signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the biological roles of SMYD3. The provided protocols offer a starting point for researchers to investigate the in vitro effects of this potent inhibitor. The In-Cell Western assay is a robust method for quantifying the cellular activity of this compound and other potential SMYD3 inhibitors. Further biochemical assays, the detailed protocols for which can be found in the supplementary information of the primary publication, can provide additional insights into the enzyme kinetics and mechanism of inhibition.[1]
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMYD3 - Wikipedia [en.wikipedia.org]
- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ031686 in HEK293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ031686, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), in HEK293T cell lines. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a highly selective and orally bioavailable inhibitor of the lysine methyltransferase SMYD3.[1] SMYD3 is overexpressed in various cancers and plays a crucial role in regulating gene transcription and signal transduction pathways essential for cell survival and proliferation.[1] In HEK293T cells, this compound has been shown to effectively inhibit SMYD3 activity, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development. The primary mechanism of action of this compound is the noncompetitive inhibition of SMYD3 with respect to both S-adenosylmethionine (SAM) and the protein substrate.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (SMYD3) | 3 nM | - | [2] |
| Cellular IC50 | 36 nM | HEK293T | [2] |
Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a significant role in various signaling pathways, primarily by methylating both histone and non-histone proteins. A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of this pathway, promoting cell proliferation.[3] Inhibition of SMYD3 with this compound is expected to attenuate this signaling cascade. Additionally, SMYD3 has been implicated in the activation of the AKT/mTOR and IGF-1R signaling pathways.[4]
Experimental Protocols
General Cell Culture of HEK293T Cells
-
Media Preparation : Prepare growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw cryopreserved HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a T75 flask.
-
Cell Maintenance : Culture cells at 37°C in a humidified incubator with 5% CO2. Passage cells when they reach 80-90% confluency, typically every 2-3 days. Use 0.25% Trypsin-EDTA to detach the cells.
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Workflow: From Cell Seeding to Data Analysis
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of HEK293T cells.
-
Cell Seeding : Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in growth medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is to assess the inhibition of SMYD3-mediated methylation of its substrate, such as MAP3K2.
-
Cell Seeding and Treatment : Seed HEK293T cells in 6-well plates. When the cells reach 70-80% confluency, treat them with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours). To assess the methylation of an overexpressed substrate, cells can be transiently transfected with a plasmid expressing FLAG-tagged MAP3K2 prior to treatment.[2]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-FLAG (for transfected MAP3K2)
-
Anti-phospho-MEK
-
Anti-phospho-ERK
-
Anti-SMYD3
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the effect of this compound on the interaction between SMYD3 and its binding partners.
-
Cell Seeding and Treatment : Seed and treat HEK293T cells as described for Western blotting.
-
Cell Lysis : Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation :
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-SMYD3 or anti-FLAG for a tagged protein) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing : Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis : Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer and analyze the eluates by Western blotting as described above, probing for the protein of interest and its potential interacting partners.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | Cell density too low/high; Contamination | Optimize cell seeding density; Check for contamination |
| Inconsistent Western Blot Results | Uneven protein loading; Inefficient transfer | Perform accurate protein quantification; Optimize transfer conditions |
| High Background in Co-IP | Insufficient washing; Non-specific antibody binding | Increase the number of wash steps; Use a pre-clearing step and high-quality antibodies |
| This compound Precipitation | Poor solubility in aqueous media | Ensure the final DMSO concentration is low; Prepare fresh dilutions |
Conclusion
This compound is a valuable chemical probe for investigating the role of SMYD3 in cellular processes within HEK293T cells. The protocols outlined in these application notes provide a framework for conducting robust experiments to elucidate the effects of SMYD3 inhibition on cell viability, signal transduction, and protein-protein interactions. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in academic and industrial settings.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EPZ031686 Treatment in HT29 and HCT116 Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ031686 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell cycle progression, gene transcription, and RNA splicing, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] In several cancers, including colorectal cancer, PRMT5 is overexpressed and its activity is associated with tumor growth and poor prognosis.[3] Therefore, targeting PRMT5 with inhibitors like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols and expected outcomes for the treatment of two common colorectal cancer cell lines, HT29 (p53 mutant) and HCT116 (p53 wild-type), with this compound.[4][5]
Data Presentation
Table 1: Effect of this compound on Cell Viability in HT29 and HCT116 Cells
| Cell Line | Treatment (this compound) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| HT29 | Vehicle (DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 µM | 95.2 ± 3.8 | 85.1 ± 4.2 | 72.3 ± 5.5 | |
| 5 µM | 82.1 ± 4.1 | 65.4 ± 3.9 | 48.7 ± 4.1 | |
| 10 µM | 68.5 ± 3.5 | 45.2 ± 3.7 | 28.1 ± 3.9 | |
| HCT116 | Vehicle (DMSO) | 100 ± 5.2 | 100 ± 4.9 | 100 ± 5.3 |
| 1 µM | 92.3 ± 4.7 | 78.6 ± 5.3 | 65.4 ± 4.6 | |
| 5 µM | 75.4 ± 5.1 | 52.1 ± 4.8 | 35.2 ± 5.0 | |
| 10 µM | 55.7 ± 4.9 | 33.8 ± 4.5 | 19.8 ± 4.2 |
Table 2: Apoptosis Induction by this compound in HT29 and HCT116 Cells (48h Treatment)
| Cell Line | Treatment (this compound) | % Early Apoptotic (Annexin V+/PI-) ± SD | % Late Apoptotic (Annexin V+/PI+) ± SD | % Total Apoptotic ± SD |
| HT29 | Vehicle (DMSO) | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.2 |
| 5 µM | 15.2 ± 2.1 | 8.7 ± 1.5 | 23.9 ± 3.6 | |
| 10 µM | 28.4 ± 3.5 | 15.1 ± 2.8 | 43.5 ± 6.3 | |
| HCT116 | Vehicle (DMSO) | 4.5 ± 1.1 | 2.1 ± 0.6 | 6.6 ± 1.7 |
| 5 µM | 22.7 ± 2.8 | 12.3 ± 1.9 | 35.0 ± 4.7 | |
| 10 µM | 35.1 ± 4.2 | 20.5 ± 3.1 | 55.6 ± 7.3 |
Table 3: Cell Cycle Analysis of HT29 and HCT116 Cells Treated with this compound (48h)
| Cell Line | Treatment (this compound) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| HT29 | Vehicle (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |
| 10 µM | 68.7 ± 4.2 | 15.3 ± 2.1 | 16.0 ± 2.0 | |
| HCT116 | Vehicle (DMSO) | 58.1 ± 2.9 | 25.4 ± 2.2 | 16.5 ± 1.8 |
| 10 µM | 72.3 ± 3.8 | 12.1 ± 1.9 | 15.6 ± 1.7 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines:
-
HT29 (ATCC® HTB-38™)
-
HCT116 (ATCC® CCL-247™)
-
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ HT29 or HCT116 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.[8][9][10][11]
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells immediately by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[12][13][14][15]
-
Materials:
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This is a general protocol for Western blotting to detect changes in protein expression.[3][16][17]
-
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
- 1. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti‐TIGIT Therapy in Microsatellite‐Stable Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. mdpi.com [mdpi.com]
- 17. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for EPZ031686 Mouse Model in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers.[1][2] SMYD3 is overexpressed in numerous malignancies, including those of the breast, liver, prostate, pancreas, and lung, and its elevated expression often correlates with a poor clinical prognosis.[1] This document provides detailed application notes on the mechanism of action of this compound and protocols for its use in preclinical mouse models of cancer, with a particular focus on cancers harboring KRAS mutations, a context where SMYD3 has been identified as a critical mediator of oncogenesis.[1]
Mechanism of Action and Signaling Pathway
This compound exhibits its anticancer potential by inhibiting the methyltransferase activity of SMYD3.[1][3] SMYD3 catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression and signal transduction pathways crucial for cancer cell proliferation and survival.[1]
One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1] SMYD3-mediated methylation of MAP3K2 enhances the activation of the downstream Ras/Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in cancer due to mutations in genes like KRAS.[1] By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, leading to the suppression of the ERK signaling pathway and subsequent inhibition of cancer cell growth.
Preclinical Pharmacokinetics in Mice
This compound has demonstrated favorable pharmacokinetic properties in mice, making it a suitable candidate for in vivo studies. Following oral administration, it exhibits good bioavailability.[1][2]
| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. |
| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - |
| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - |
| Terminal Half-life (t1/2) (h) | 1.7 ± 0.13 | 2.7 | 2.2 |
| Cmax (ng/mL) | - | 345 | 4693 |
| AUC (ng·h/mL) | 616 | 1479 | 21170 |
| Data from male CD-1 mice.[3] |
Experimental Protocols
The following protocols provide a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters such as cell line selection, drug formulation, and dosing schedule should be optimized for each particular cancer model.
Experimental Workflow
Protocol 1: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human pancreatic cancer cell line with a KRAS mutation)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose in water)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line according to standard protocols.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
-
Cell Preparation for Inoculation:
-
Harvest cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) on ice.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Subcutaneous Inoculation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle. A formulation of this compound in 20% SBE-β-CD in saline has been described.[3]
-
Administer this compound orally (e.g., by oral gavage) to the treatment group at the determined dose and schedule (e.g., once or twice daily).
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of the mean tumor volume change in the treated group compared to the control group (T/C ratio).
-
Secondary endpoints may include survival analysis.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for biomarkers, or Western blotting to assess target engagement).
-
Note: As of the latest available information, specific in vivo efficacy data for this compound in cancer mouse models, including quantitative tumor growth inhibition and survival data, has not been extensively published in peer-reviewed literature. Therefore, the above protocol serves as a general guideline, and dose-finding and schedule optimization studies are recommended for each specific cancer model.
Data Presentation
While specific in vivo efficacy data for this compound is not publicly available, the following table is a template for how such data should be structured for clear comparison.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | e.g., 1500 ± 150 | - | e.g., +2.5 |
| This compound | e.g., 50 mg/kg, QD, p.o. | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., 100 mg/kg, QD, p.o. | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound is a promising SMYD3 inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetics, making it a valuable tool for cancer research. The provided protocols offer a starting point for investigating its in vivo efficacy in mouse models, particularly in the context of KRAS-driven cancers. Further studies are warranted to fully elucidate its therapeutic potential and to generate robust in vivo efficacy data that will be critical for its potential clinical development.
References
Application Notes and Protocols: Dissolving EPZ031686 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain containing 3), a histone methyltransferase.[1][2][3] SMYD3 is implicated in the proliferation of various cancer cell lines, making this compound a critical tool for cancer research and therapeutic development.[4] With an IC50 of approximately 3 nM for SMYD3, precise and proper preparation of this compound is paramount for obtaining reliable and reproducible experimental results.[1][5][6]
This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in biological experiments, guidance on storage, and examples of its application.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is the first step in its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₆H₃₄ClF₃N₄O₄S | [1][5][7] |
| Molecular Weight | 591.09 g/mol | [1][2][5] |
| CAS Number | 2095161-11-6 or 1808011-22-4 | [1][6] |
| Appearance | White to light yellow solid powder |[1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Special Conditions | Reference(s) |
|---|
| DMSO | ~35 mg/mL | ~59.21 mM | Ultrasonic, warming, and heating to 60°C may be required. |[1][5] |
Note: The solubility of this compound can be significantly impacted by the quality of the DMSO. It is highly recommended to use newly opened, anhydrous (hygroscopic) DMSO for the preparation of stock solutions.[1]
Experimental Protocols
3.1. Protocol for Preparing a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be aliquoted and stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (e.g., cell culture grade)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath (sonicator)
-
Calibrated precision balance and micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.91 mg of the compound.
-
Calculate DMSO Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) Example for 5.91 mg of this compound to make a 10 mM stock: Volume (L) = 0.00591 g / (591.09 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, proceed with the following steps:
-
Aliquot: Once a clear solution is achieved, dispense small volumes (e.g., 10-50 µL) into sterile, light-protecting microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store: Store the aliquots as recommended in Section 4.
Table 3: Quick Reference for Stock Solution Preparation
| Desired Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO | Mass for 10 mL DMSO |
|---|---|---|---|
| 1 mM | 0.591 mg | 2.955 mg | 5.91 mg |
| 5 mM | 2.955 mg | 14.775 mg | 29.55 mg |
| 10 mM | 5.91 mg | 29.55 mg | 59.1 mg |
| 50 mM | 29.55 mg | 147.75 mg | 295.5 mg |
3.2. Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock: Remove one aliquot of the high-concentration DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C. This helps prevent the compound from precipitating out of solution upon dilution.[6]
-
Serial Dilution: It is best practice to perform a serial dilution. First, dilute the concentrated DMSO stock into fresh DMSO to create an intermediate concentration. Then, add this intermediate stock to the final aqueous medium.
-
Example: To achieve a final concentration of 10 µM in 10 mL of cell culture medium, you can add 10 µL of a 10 mM DMSO stock solution. To ensure rapid mixing and avoid localized high concentrations that can cause precipitation, add the 10 µL of stock solution to the 10 mL of medium while gently vortexing or swirling the medium.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your experimental setup. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Use Immediately: Use the final working solution immediately after preparation. Do not store aqueous dilutions of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 4: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | [1][5][6] |
| 4°C | 2 years | [1] | |
| In DMSO (Stock Solution) | -80°C | 2 years | [1][5] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution as this can degrade the compound. Aliquoting is the most effective strategy to prevent this.[8]
-
Light Sensitivity: While not explicitly stated, it is good practice to protect solutions from light by using amber vials.
-
DMSO Quality: The stability of compounds in DMSO can be compromised by water absorption.[1][8] Always use anhydrous DMSO and keep containers tightly sealed.
Diagrams and Workflows
5.1. This compound Mechanism of Action
This compound acts by inhibiting the methyltransferase activity of SMYD3. This prevents the methylation of target proteins, such as histone H3 at lysine 4 (H3K4) or other substrates like MAP3K2, which are involved in regulating gene expression and signaling pathways critical for cancer cell proliferation.
Caption: Mechanism of SMYD3 inhibition by this compound.
5.2. Experimental Workflow: From Powder to In Vitro Assay
The following diagram illustrates the typical workflow for preparing and using this compound in a cell-based experiment.
Caption: Standard workflow for preparing and using this compound.
5.3. Logical Flow for Compound Preparation
This diagram outlines the decision-making process during the dissolution of this compound.
Caption: Decision-making process for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing EPZ031686 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and use of EPZ031686 stock solutions for in vitro cell culture experiments. This compound is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 591.09 g/mol | [4][5] |
| Molecular Formula | C₂₆H₃₄ClF₃N₄O₄S | [4][5] |
| CAS Number | 1808011-22-4 | [4] |
| Appearance | White to light yellow solid | [5] |
| Biochemical IC₅₀ | 3 nM | [2][4][5] |
| Cellular IC₅₀ (HEK-293T) | 36 nM | [5] |
| Solubility in DMSO | ≥ 30 mg/mL (≥ 50.8 mM) | [4][5] |
| Powder Storage | -20°C for up to 3 years | [4][5] |
| Stock Solution Storage | -80°C for up to 1-2 years | [4][5] |
Signaling Pathway of SMYD3
This compound exerts its effects by inhibiting the methyltransferase activity of SMYD3. SMYD3 has been shown to methylate and activate downstream targets, including MAP3K2 (also known as MEKK2), a key component of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for regulating cell proliferation and survival in cancer.[1][6] By inhibiting SMYD3, this compound can effectively block this signaling cascade.[6] this compound displays noncompetitive inhibition with respect to both the methyl donor S-adenosyl-l-methionine (SAM) and the protein substrate MEKK2.[1][2]
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Sonicator (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a convenient starting point for subsequent dilutions.
-
Pre-Weigh Calculation:
-
Molecular Weight (MW) of this compound = 591.09 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 591.09 g/mol * 1000 mg/g = 5.91 mg .
-
-
-
Preparation Steps:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 5.91 mg of this compound powder directly into the tube. Record the exact weight.
-
Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight.
-
Volume (mL) = [Mass (mg) / 591.09 (mg/mmol)] / 10 (mmol/L) * 1 (L/1000 mL)
-
-
Using a sterile pipette, add the calculated volume of cell culture-grade DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, gentle warming in a 37-60°C water bath or brief sonication may be required to fully dissolve the compound.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability, which can be up to one year or more.[4] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration DMSO stock solution into the desired cell culture medium immediately before use.
-
Thawing:
-
Remove a single aliquot of the 10 mM this compound stock solution from the -80°C freezer.
-
Allow it to thaw completely at room temperature.
-
-
Serial Dilution:
-
It is highly recommended to perform serial dilutions to achieve the final desired concentration. Direct dilution of a small volume of concentrated stock into a large volume of media can lead to poor mixing and precipitation.
-
For example, to achieve a final concentration of 10 µM in your cell culture wells:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed (37°C) cell culture medium. This results in a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the appropriate volume of this 100 µM solution to your cells to reach the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.
-
-
-
Vehicle Control:
-
It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Troubleshooting
-
Precipitation in Media: this compound is lipophilic and may precipitate when diluted in aqueous culture media.[4] To minimize this, pre-warm the culture medium to 37°C before adding the drug solution.[4] Add the drug solution dropwise while gently swirling the medium. If precipitation occurs, ultrasonic heating may help to redissolve the compound.[4]
-
Inconsistent Results: Ensure the stock solution is completely dissolved before aliquoting. Inaccurate pipetting can also lead to variability. Use calibrated pipettes and sterile, low-retention tips. Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for Detecting MEKK2 Methylation using EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effect of EPZ031686, a potent SMYD3 inhibitor, on the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2).
Introduction
Mitogen-activated protein kinase kinase kinase 2 (MEKK2), also known as MAP3K2, is a key component of multiple signaling pathways, including the NF-κB and MAPK pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase, has been identified as a critical regulator of MEKK2 activity. SMYD3 methylates MEKK2 at lysine 260 (K260), a post-translational modification that enhances the activation of the downstream Ras/Raf/MEK/ERK signaling cascade.[1] This methylation event prevents the binding of Protein Phosphatase 2A (PP2A), a negative regulator, to MEKK2, thereby sustaining its active state.[1]
This compound is a potent and selective inhibitor of SMYD3 with a reported IC50 of 3 nM in biochemical assays and 36 nM in cellular assays (HEK293T cells).[2] By inhibiting SMYD3, this compound is expected to decrease the methylation of MEKK2, leading to the suppression of downstream signaling. This makes this compound a valuable tool for investigating the role of MEKK2 methylation in various cellular contexts and a potential therapeutic agent in diseases driven by aberrant MEKK2 signaling, such as certain cancers.
Data Presentation
The following table summarizes the inhibitory activity of this compound and another SMYD3 inhibitor on SMYD3 and its downstream target, MEKK2.
| Compound | Target | Assay Type | IC50 / % Inhibition | Cell Line | Reference |
| This compound | SMYD3 | Biochemical Assay | 3 nM | - | [2] |
| This compound | SMYD3 | Cellular Assay (Western Blot) | 36 nM | HEK293T | [2] |
| Compound 25 (Irreversible SMYD3 Inhibitor) | MEKK2 Methylation | Cellular Assay (cIEF) | 55% inhibition | HepG2 | [3] |
Signaling Pathway
The methylation of MEKK2 by SMYD3 is a critical event in the activation of the MAPK signaling pathway. The following diagram illustrates this process and the mechanism of inhibition by this compound.
Caption: SMYD3-mediated methylation of MEKK2 and its inhibition by this compound.
Experimental Protocols
This section details a western blot protocol to assess the effect of this compound on MEKK2 methylation. As a specific antibody recognizing MEKK2 methylated at K260 is not commercially available, this protocol outlines an indirect method by measuring the phosphorylation of the downstream target ERK1/2. An alternative, more direct approach involving immunoprecipitation followed by a pan-methyl lysine antibody is also described.
Experimental Workflow
The overall workflow for the western blot experiment is depicted below.
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Line: HEK293T or other suitable cell line expressing MEKK2.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-MEKK2
-
Mouse anti-FLAG (if using FLAG-tagged MEKK2)
-
Rabbit anti-pan-methyl Lysine (for immunoprecipitation approach)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Wash Buffer: TBST.
Protocol 1: Indirect Detection of MEKK2 Methylation via p-ERK Levels
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 24 hours. A vehicle control (DMSO) should be included.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and total MEKK2 (as a loading control for the target pathway) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: Direct Detection via Immunoprecipitation and Pan-Methyl Lysine Antibody
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from Protocol 1. For this protocol, it is advisable to start with a larger quantity of cells (e.g., a 10 cm dish) to ensure sufficient protein for immunoprecipitation.
-
Immunoprecipitation of MEKK2:
-
Take 500 µg to 1 mg of total protein lysate and pre-clear it by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the anti-MEKK2 or anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting for Methylated MEKK2:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis and transfer as described in Protocol 1.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a pan-methyl lysine antibody overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as outlined in Protocol 1.
-
To confirm equal immunoprecipitation of MEKK2 across samples, a parallel blot can be run and probed with the anti-MEKK2 or anti-FLAG antibody.
-
Note on Custom Antibody Generation
For a more direct and specific detection of MEKK2 methylation at K260, the generation of a custom methyl-specific antibody is recommended. This typically involves synthesizing a peptide corresponding to the amino acid sequence surrounding K260 of MEKK2, with the lysine residue being methylated. This peptide is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies, which are subsequently purified by affinity chromatography. Several commercial services are available for custom antibody production.
References
Application Notes and Protocols for In Vivo Administration of EPZ031686
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of EPZ031686, a potent and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain containing 3) methyltransferase.[1][2][3] The following protocols and data have been compiled to facilitate preclinical research and development of this compound for potential therapeutic applications, particularly in oncology.[1][4]
Summary of Quantitative Data
The pharmacokinetic profile of this compound has been evaluated in male CD-1 mice, demonstrating its suitability for in vivo studies.[1]
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice[1]
| Administration Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | F (%) |
| Intravenous (i.v.) | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | - | 603 | - |
| Oral (p.o.) | 5 | - | - | 2.7 | 345 | 1281 | 48 ± 5.4 |
| Oral (p.o.) | 50 | - | - | 2.2 | 4693 | 21158 | 69 ± 8.2 |
Data are presented as mean ± SD, n=3. CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Terminal half-life; Cmax: Maximum concentration; AUClast: Area under the curve from time zero to the last measurable concentration; F: Bioavailability.
Table 2: In Vitro ADME Properties of this compound[1]
| Parameter | Value |
| Mouse Liver Microsomal Stability (scaled clearance) | 24 mL/min/kg |
| Caco-2 Permeability (Papp A-B) | 0.64 ± 0.20 x 10-6 cm/s |
| Caco-2 Efflux Ratio | 41 |
| Mouse Plasma Free Fraction | 0.53 ± 0.12 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol describes the procedure for evaluating the pharmacokinetic properties of this compound following intravenous and oral administration in mice.[1]
Materials:
-
This compound
-
Vehicle for intravenous administration (e.g., saline, PBS)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice
-
Standard laboratory equipment for animal dosing and blood collection
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice to the housing conditions for at least 3 days prior to the experiment.
-
Formulation Preparation:
-
For intravenous administration, dissolve this compound in the chosen vehicle to achieve the desired concentration (e.g., for a 1 mg/kg dose).
-
For oral administration, prepare a suspension of this compound in the chosen vehicle to achieve the desired concentrations (e.g., for 5 mg/kg and 50 mg/kg doses).
-
-
Dosing:
-
Blood Sampling: Collect blood samples from a suitable site (e.g., saphenous vein) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the collected blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, and AUC.
Visualizations
SMYD3 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of SMYD3 inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pharmacokinetic Analysis of EPZ031686 in Mice
These application notes provide a comprehensive overview of the pharmacokinetic properties of EPZ031686, a potent and orally bioavailable inhibitor of the histone methyltransferase SMYD3, in a murine model. Detailed protocols for conducting pharmacokinetic studies are included to assist researchers in the fields of oncology, pharmacology, and drug development.
Introduction
This compound is a selective small molecule inhibitor of SMYD3, an enzyme implicated in the development and progression of various cancers.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of in vivo efficacy and toxicology studies. These notes summarize key pharmacokinetic parameters of this compound in mice and provide detailed experimental procedures for replication and further investigation.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound have been characterized in male CD-1 mice following both intravenous (i.v.) and oral (p.o.) administration. The data, summarized in the tables below, demonstrate that this compound possesses good oral bioavailability.[1][4]
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Bolus Administration in Male CD-1 Mice.
| Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | AUCinf_obs (ng·h/mL) |
| 1 | 27 | 2.3 | 1.7 | 616 |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Terminal half-life; AUCinf_obs: Area under the plasma concentration-time curve from time zero to infinity (observed).
Table 2: Pharmacokinetic Parameters of this compound Following Single Oral Gavage Administration in Male CD-1 Mice.
| Dose (mg/kg) | tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Bioavailability (%) |
| 5 | 0.89 | 345 | 1281 | 48 |
| 50 | 1.3 | 4693 | 21158 | 69 |
tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
The following protocols provide a detailed methodology for the pharmacokinetic analysis of this compound in mice.
Animal Model
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
-
Supplier: A reputable commercial vendor.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.
Formulation and Dosing
-
Intravenous Formulation: For intravenous administration, this compound can be formulated in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.
-
Oral Formulation: For oral gavage, this compound can be formulated in a vehicle such as 10% DMSO and 90% Corn Oil.
-
Dose Administration:
-
Intravenous: Administer as a single bolus injection into the tail vein.
-
Oral: Administer via oral gavage using a suitable gavage needle.
-
Blood Sample Collection
-
Methodology: Blood samples can be collected via serial bleeding from the submandibular vein or retro-orbital sinus at predetermined time points. A terminal cardiac puncture can be performed for the final time point.
-
Time Points:
-
Intravenous: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect approximately 50-100 µL of whole blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method
-
Technique: Quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method can be employed for sample cleanup. Briefly, an aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing an internal standard. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
LC-MS/MS Conditions: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with a validated software package (e.g., Phoenix WinNonlin).
-
Parameters: Key parameters to be determined include clearance (CL), volume of distribution (Vss), terminal half-life (t½), maximum concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC).
Signaling Pathway and Experimental Workflow
SMYD3 Signaling Pathway
This compound is an inhibitor of SMYD3, a lysine methyltransferase. SMYD3 has been shown to methylate and activate MAP3K2, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[1] Inhibition of SMYD3 by this compound is expected to decrease the activity of this pathway, leading to reduced cancer cell proliferation and survival.
Pharmacokinetic Study Workflow
The following diagram illustrates the key steps in a typical pharmacokinetic study of this compound in mice.
References
Application Notes and Protocols for Assessing Downstream Targets of EPZ031686
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the downstream cellular effects of EPZ031686, a potent and selective small-molecule inhibitor of the lysine methyltransferase SMYD3.[1][2][3] The protocols outlined below are designed to enable researchers to effectively identify and validate the downstream targets and signaling pathways affected by this compound in various cellular contexts.
Introduction to this compound
This compound is an orally bioavailable inhibitor of SMYD3 with high potency.[1][4] SMYD3 is a lysine methyltransferase that has been implicated in the regulation of gene transcription and signal transduction pathways critical for cell survival in several cancers.[4] The primary known non-histone substrate of SMYD3 is MAP3K2 (MEKK2), which is trimethylated by SMYD3 at lysine 260.[4] This modification leads to enhanced downstream MAPK activation and is crucial for oncogenesis driven by mutant KRAS.[4] this compound has shown promise in cancer research by inhibiting the catalytic activity of SMYD3.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Assay | SMYD3 | IC₅₀ | 3 nM | [1][3] |
| Cellular Assay | HEK-293T | IC₅₀ | 36 nM | [1] |
| Cellular Assay (MEKK2 Trimethylation) | HeLa | IC₅₀ | Dose-dependent decrease | [1] |
Table 2: Selectivity of this compound
| Target | Inhibition at 10 µM | Reference |
| 16 other histone methyltransferases | <30% | [4] |
| SMYD2 | >50 µM (IC₅₀) | [4] |
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway of SMYD3 and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the downstream targets of this compound are provided below.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effects of this compound.
Protocol 1: In-Cell Western (ICW) Assay for MEKK2 Trimethylation
This protocol is adapted from a cellular assay developed to measure SMYD3-dependent MEKK2 trimethylation.[1]
1. Cell Culture and Treatment: a. Seed HeLa or another suitable cancer cell line in a 96-well plate and culture to confluency. b. If assessing the effect on overexpressed protein, co-transfect cells with plasmids for SMYD3 and HA-tagged MEKK2. c. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 20-24 hours.
2. Cell Fixation and Permeabilization: a. Remove culture medium and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[5][6] b. Wash the cells four times with PBS containing 0.1% Triton X-100 for 5 minutes each to permeabilize.[5]
3. Immunostaining: a. Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 1X PBS with 1% BSA) for 1.5 hours at room temperature. b. Incubate with a primary antibody specific for trimethylated MEKK2 (K260me3) and a normalization antibody (e.g., total MEKK2 or a housekeeping protein like tubulin) overnight at 4°C. c. Wash the plate three times with PBS containing 0.1% Tween-20. d. Incubate with species-appropriate secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
4. Imaging and Analysis: a. Wash the plate three times with PBS containing 0.1% Tween-20 and once with PBS. b. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). c. Quantify the fluorescence intensity for the trimethylated MEKK2 signal and normalize it to the signal from the normalization antibody.
Protocol 2: Western Blot for Downstream MAPK Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in the MAPK pathway downstream of MEKK2.
1. Cell Lysis and Protein Quantification: a. Culture and treat cells with this compound as described in Protocol 1. b. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-ERK, total ERK, and β-actin overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence imager. c. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is to determine if inhibition of SMYD3 by this compound affects the expression of known SMYD3 target genes.
1. RNA Extraction and cDNA Synthesis: a. Culture and treat cells with this compound as described in Protocol 1. b. Extract total RNA using a commercially available kit (e.g., RNeasy Kit). c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR: a. Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for SMYD3 target genes (e.g., c-MET, TERT, WNT10B, CDK2) and a housekeeping gene (e.g., GAPDH, ACTB).[4] b. Perform qPCR using a real-time PCR system.
3. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Cell Proliferation Assay
This protocol measures the effect of this compound on cancer cell growth.
1. Cell Seeding and Treatment: a. Seed cancer cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of this compound or DMSO control.
2. Proliferation Measurement: a. At various time points (e.g., 48, 72, 96 hours), add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[4] b. Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis: a. Calculate the percentage of cell proliferation relative to the DMSO-treated control. b. Determine the IC₅₀ value for cell growth inhibition.
Protocol 5: Apoptosis Assay by Flow Cytometry
This protocol assesses whether this compound induces programmed cell death.
1. Cell Treatment and Harvesting: a. Treat cells with this compound or DMSO in 6-well plates for a specified time (e.g., 48 or 72 hours). b. Harvest both adherent and floating cells and wash with cold PBS.
2. Staining: a. Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
References
- 1. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. MEKK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 6. biomol.com [biomol.com]
Troubleshooting & Optimization
EPZ031686 solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPZ031686. The information addresses common challenges, particularly concerning its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer for in vitro assays. What am I doing wrong?
A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is advisable to use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My this compound powder is not dissolving well even in DMSO. What can I do?
A3: If you encounter solubility issues even with DMSO, gentle warming and sonication can aid dissolution.[1][2][4] Heating the solution to 37°C or even up to 60°C in an ultrasonic bath is a recommended practice to ensure complete dissolution.[2][3][4]
Q4: How should I prepare my working solutions for cell-based assays from the DMSO stock?
A4: For cell-based experiments, it is crucial to perform serial dilutions of your high-concentration DMSO stock solution. A common practice is to first dilute the stock in DMSO to an intermediate concentration before further diluting into your aqueous cell culture medium to reach the final desired concentration. This stepwise dilution helps prevent the compound from precipitating out of solution.[4] It is important to ensure the final concentration of DMSO in the cell culture medium is low enough (typically <0.5%) to not affect the cells.
Q5: I am observing precipitation when I add my this compound working solution to the cell culture medium. How can I prevent this?
A5: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure thorough mixing immediately after adding the diluted inhibitor to the medium. Additionally, consider preparing the working solution fresh for each experiment and using it promptly.
Q6: I need to prepare a formulation of this compound for an in vivo animal study. What formulation strategies are recommended?
A6: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. These typically involve the use of co-solvents. Several protocols have been successfully used, including combinations of DMSO, PEG300, Tween-80, and saline, or using solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1] For oral dosing, formulations with corn oil have also been reported.[1] It is critical to prepare these formulations by sequentially adding and mixing each component to ensure the compound remains in solution.[1]
Quantitative Solubility Data
For easy comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 35 mg/mL (59.21 mM) | Ultrasonic and warming to 60°C recommended. Use newly opened DMSO. | [1][2] |
| DMSO | 30 mg/mL (50.8 mM) | Sonication and heating to 60°C are recommended. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.75 mg/mL (2.96 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL (2.96 mM) | Clear solution. | [1] |
| 30% PEG300, 70% (20% SBE-β-CD in Saline) | 10 mg/mL (16.92 mM) | Suspended solution; requires ultrasonic and warming. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.75 mg/mL (2.96 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C until all the solid is dissolved.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][3]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example for preparing a clear solution of ≥ 1.75 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a clear solution is obtained.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix well.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A workflow diagram illustrating the steps for preparing this compound solutions.
This compound Signaling Pathway Inhibition
Caption: The inhibitory effect of this compound on the SMYD3 signaling pathway.
This compound is a potent and orally active inhibitor of SMYD3, a histone methyltransferase.[1][5][6][7] SMYD3 has been shown to methylate and activate MEKK2 (MAP3K2), a component of the MAPK signaling pathway, which in turn promotes cancer cell proliferation.[6] By inhibiting SMYD3, this compound blocks this downstream signaling cascade.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cellular Assays with EPZ031686
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cell permeability of EPZ031686 in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain containing 3), a lysine methyltransferase.[1][2] It exhibits noncompetitive inhibition with respect to both SAM (S-adenosyl-L-methionine) and the MEKK2 substrate.[1] SMYD3 has been implicated in the regulation of gene transcription and signal transduction pathways critical for cell survival in several cancers, making this compound a valuable tool for cancer research.[1]
Q2: What is the known cell permeability of this compound?
In Caco-2 cell assays, this compound has an apparent permeability (Papp) of 0.64 ± 0.20 × 10–6 cm/s (apical-to-basolateral).[1] However, it is also subject to active efflux, with an efflux ratio of 41.[1] This suggests that while it has some passive permeability, its intracellular concentration can be limited by active transport out of the cell.
Q3: How was the cellular potency of the chemical series leading to this compound improved?
The development of this compound involved strategies to enhance cellular potency by improving physicochemical properties.[1] Specifically, blocking hydrogen bond donors and increasing lipophilicity were key modifications that led to improved cell-to-biochemical activity shifts.[1] This highlights the importance of these properties for effective cell penetration.
Troubleshooting Guide: Improving this compound Cell Permeability
This guide addresses common issues encountered when using this compound in cell-based assays and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or inconsistent cellular activity of this compound. | Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, SMYD3. | 1. Optimize compound formulation: Ensure this compound is fully dissolved. Consider using a low percentage of a cosolvent like DMSO, but be mindful of solvent toxicity.[3] 2. Increase incubation time: A longer exposure to the compound may allow for greater intracellular accumulation. 3. Use of permeabilizing agents: A very brief pre-treatment with a low concentration of a mild detergent or a solvent like DMSO can transiently increase membrane permeability.[3] This should be carefully optimized to avoid cytotoxicity. |
| Active efflux: The compound is being actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). This compound has a known high efflux ratio.[1] | Co-incubation with an efflux pump inhibitor: Use a known inhibitor of common efflux pumps, such as verapamil or cyclosporin A, to increase the intracellular concentration of this compound. The concentration of the efflux pump inhibitor should be optimized to be non-toxic. | |
| High variability in experimental replicates. | Inconsistent cell monolayer integrity: For assays using cell monolayers (e.g., Caco-2), variations in the tightness of the cell junctions can lead to inconsistent compound permeation. | 1. Monitor monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure a confluent and stable monolayer before and during the experiment.[4] 2. Standardize cell culture conditions: Maintain consistent cell seeding density, passage number, and culture duration to ensure reproducible monolayer formation. |
| Compound solubility issues: Precipitation of this compound in the assay medium can lead to variable effective concentrations. | Assess compound solubility in media: Visually inspect for precipitates and consider using solubility-enhancing excipients if necessary. MedChemExpress suggests formulations with PEG300, Tween-80, and SBE-β-CD to improve solubility.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Permeability of this compound
| Parameter | Value | Cell Line/System | Reference |
| SMYD3 IC50 | 3 nM | Biochemical Assay | [5] |
| Cellular IC50 (trimethyl MEKK2) | 36 nM | HEK293T | [5] |
| Caco-2 Papp (A-B) | 0.64 ± 0.20 × 10–6 cm/s | Caco-2 cells | [1] |
| Caco-2 Efflux Ratio (B-A/A-B) | 41 | Caco-2 cells | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) | Reference |
| i.v. | 1 | - | - | 603 | - | [5] |
| p.o. | 5 | 345 | 0.89 | 1281 | Good | [5] |
| p.o. | 50 | 4693 | 1.3 | 21158 | Good | [5] |
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a compound.[6]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at a known concentration.
-
The basolateral (lower) chamber contains a fresh transport buffer.
-
At specified time intervals, samples are taken from the basolateral chamber and the concentration of this compound is quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
The experiment is repeated with the compound added to the basolateral chamber and samples are taken from the apical chamber.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio ≥2 suggests active efflux.[6]
2. Cellular Target Engagement Assay (Trimethyl MEKK2 Western Blot)
This assay determines the ability of this compound to inhibit SMYD3 activity within cells by measuring the methylation of its substrate, MEKK2.[1]
-
Cell Treatment: Cells (e.g., HEK293T overexpressing FLAG-tagged MEKK2) are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for trimethylated MEKK2.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed for total MEKK2 or a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis: The intensity of the trimethylated MEKK2 band is quantified and normalized to the total MEKK2 or loading control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for cellular assays with this compound.
Caption: Troubleshooting logic for low cellular activity of this compound.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
EPZ031686 Technical Support Center: Troubleshooting Long-Term Experiment Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with EPZ031686 in long-term experiments. The following information is curated to address common challenges and ensure the reliable performance of this potent SMYD3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 30-35 mg/mL (50.8-59.21 mM).[1][2] To aid dissolution, sonication and gentle warming to 60°C are recommended.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous buffers is a common issue with organic small molecules. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution with DMSO first, to an intermediate concentration, before adding it to your aqueous cell culture medium or buffer.[1] Pre-warming both the stock solution and the medium to 37°C before dilution can also help prevent precipitation.[1] If precipitation still occurs, ultrasonic heating may be used to redissolve the compound.[1]
Q4: What is the recommended method for preparing this compound for in vivo studies?
A4: Several formulations can be used for in vivo administration of this compound. A clear solution for oral administration can be prepared using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a concentration of at least 1.75 mg/mL.[2] Another option yielding a clear solution at the same concentration is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] For subcutaneous or intraperitoneal injections, a suspension can be prepared in 10% DMSO and 90% corn oil; however, for dosing periods longer than two weeks, this formulation should be used with caution.[2]
Troubleshooting Guide for Long-Term Experiments
Issue 1: Loss of Compound Activity Over Time in Cell Culture
If you observe a diminishing effect of this compound in your long-term cell culture experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | 1. Prepare fresh dilutions of this compound from a frozen DMSO stock for each media change. 2. Minimize the exposure of the compound to light by using amber-colored tubes and plates. 3. Assess the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then analyzing its concentration and purity via HPLC. |
| Metabolism by Cells | 1. Increase the frequency of media changes with freshly diluted this compound. 2. Consider using a higher initial concentration of the compound, if not cytotoxic, to account for metabolic clearance. 3. If available, use mass spectrometry to analyze cell lysates or conditioned media for the presence of this compound metabolites. |
| Adsorption to Plasticware | 1. Use low-adsorption plasticware for your experiments. 2. Pre-coat plates or flasks with a blocking agent like bovine serum albumin (BSA) if compatible with your experimental setup. |
Issue 2: Inconsistent Results in Animal Studies
Inconsistent efficacy or pharmacokinetic profiles in long-term in vivo experiments can be due to formulation or stability issues.
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability | 1. Prepare fresh formulations for each dosing. 2. If using a suspension, ensure it is homogenous before each administration by vortexing or sonicating. 3. For oral gavage, ensure the compound remains in solution or suspension in the chosen vehicle for the duration of the dosing period. |
| In Vivo Clearance | In male CD-1 mice, this compound has a reported terminal half-life of approximately 1.7 to 2.7 hours depending on the oral dose.[2][3] For long-term studies, consider the dosing frequency required to maintain blood concentrations above the IC50 for SMYD3. After a 50 mg/kg oral dose, unbound blood concentrations remained above the SMYD3 IC50 for over 12 hours.[1][3] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final working concentration in your cell culture medium.
-
Incubation: Aliquot the medium containing this compound into several sterile tubes and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration and purity of this compound in the samples using a validated HPLC method. A decrease in the parent compound peak area over time indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Navigating EPZ031686: A Technical Guide for Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the SMYD3 inhibitor, EPZ031686. Inconsistent results can be a significant hurdle in research; this guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the reliability and reproducibility of your findings.
Troubleshooting Inconsistent Results
Researchers may encounter variability in the efficacy and consistency of this compound in their experiments. This section addresses common issues in a question-and-answer format to help you navigate these challenges.
Question 1: Why am I observing a significant discrepancy between the biochemical potency (IC50) and the cellular activity of this compound?
Answer: This is a known characteristic of some SMYD3 inhibitors. The potent biochemical IC50 in the low nanomolar range may not directly translate to similar potency in cellular assays, where concentrations in the micromolar range are often required for activity.[1] This discrepancy can be attributed to the compound's physicochemical properties, such as polarity and the number of hydrogen bond donors, which can affect cell permeability.[1] this compound was specifically designed with increased lipophilicity to improve its cellular potency compared to earlier SMYD3 inhibitors.[1]
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your cellular assay is optimized for factors such as cell density, incubation time, and serum concentration. These parameters can significantly influence the apparent potency of the inhibitor.
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock. Improper storage or handling can lead to degradation.
-
Assess Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to SMYD3 inhibition. It is advisable to test a panel of cell lines to identify the most responsive models for your research question.
Question 2: I'm experiencing issues with this compound solubility, leading to inconsistent concentrations in my experiments. What are the recommended dissolution methods?
Answer: this compound can be challenging to dissolve and may precipitate out of solution, especially in aqueous media. Inconsistent solubility will directly impact the effective concentration in your assays.
Recommended Dissolution Protocols:
For in vitro and in vivo studies, several solvent systems can be employed. It is often necessary to use heat and/or sonication to achieve complete dissolution.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]
| Protocol | Solvent System | Resulting Solubility & Notes |
| In Vitro Stock | DMSO | 35 mg/mL (59.21 mM). Use of hygroscopic DMSO can impact solubility; use a fresh, unopened vial. Ultrasonic warming and heating to 60°C may be necessary.[2] |
| In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.75 mg/mL (2.96 mM); Clear solution.[2] |
| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL (2.96 mM); Clear solution.[2] |
| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 1.75 mg/mL (2.96 mM); Clear solution.[2] |
| In Vivo Protocol 4 | 30% PEG300, 70% (20% SBE-β-CD in Saline) | 10 mg/mL (16.92 mM); Suspended solution. Requires sonication and warming.[2] |
Question 3: My results for the inhibition of MEKK2 methylation are variable. How can I ensure a robust and reproducible In-Cell Western (ICW) assay?
Answer: The In-Cell Western (ICW) assay is a key method for assessing the cellular activity of this compound by measuring the methylation of its substrate, MEKK2.[1] Variability can arise from several factors in the assay protocol.
Troubleshooting Workflow for In-Cell Western Assay:
Caption: Troubleshooting workflow for inconsistent In-Cell Western (ICW) results.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the lysine methyltransferase SMYD3.[1][3] It functions by displaying noncompetitive inhibition with respect to both the cofactor S-adenosylmethionine (SAM) and the protein substrate MAP3K2 (MEKK2).[1] SMYD3-mediated methylation of MEKK2 enhances the downstream MAPK signaling pathway, which is critical for the proliferation of certain cancer cells, particularly those with Ras-driven mutations.[1]
Signaling Pathway of SMYD3 and Inhibition by this compound:
Caption: this compound inhibits SMYD3, preventing MEKK2 methylation and downstream signaling.
What are the key pharmacokinetic properties of this compound?
This compound is the first orally bioavailable SMYD3 inhibitor.[1][3] In mouse models, it demonstrates good bioavailability and metabolic stability.[1]
| Parameter | Value |
| Biochemical IC50 | 3 nM[2] |
| Cellular IC50 (HEK293T) | 36 nM[2] |
| Mouse Bioavailability (5 mg/kg p.o.) | 48 ± 5.4%[1] |
| Mouse Bioavailability (50 mg/kg p.o.) | 69 ± 8.2%[1] |
How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Experimental Protocols
Detailed Protocol for In-Cell Western (ICW) Assay to Measure MEKK2 Methylation
This protocol is a synthesized guide based on standard ICW procedures and is intended for the analysis of MEKK2 methylation upon treatment with this compound.
Materials:
-
Black-walled 96-well or 384-well plates
-
Cell line of interest (e.g., HEK293T overexpressing FLAG-tagged MEKK2)
-
This compound
-
10X Phosphate Buffered Saline (PBS)
-
Formaldehyde (16%, methanol-free)
-
Triton X-100
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against trimethylated MEKK2
-
Normalization antibody (e.g., anti-GAPDH or a total protein stain)
-
Fluorochrome-conjugated secondary antibodies (e.g., IRDye® 680RD and 800CW)
-
Imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels
Experimental Workflow:
Caption: Step-by-step workflow for the In-Cell Western (ICW) assay.
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a black-walled multiwell plate. Allow the plate to sit at room temperature for 1 hour before placing it in a 37°C incubator to ensure even cell distribution.
-
Compound Treatment: Once cells have reached the desired confluency, treat them with a serial dilution of this compound for the predetermined incubation period.
-
Fixation: Carefully remove the media and add 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the formaldehyde and wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibodies (e.g., rabbit anti-trimethyl-MEKK2 and mouse anti-GAPDH) diluted in antibody dilution buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate three times with PBS containing 0.1% Tween-20. Add the fluorochrome-conjugated secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Data Analysis: Wash the plate a final three times with PBS-T and once with PBS. Ensure the plate is completely dry before imaging. Acquire images on a compatible two-channel imager. The signal from the anti-trimethyl-MEKK2 antibody should be normalized to the signal from the normalization antibody to account for variations in cell number.
References
optimizing EPZ031686 concentration for cell viability
Welcome to the technical support center for EPZ031686. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1][2][3] SMYD3 is a lysine methyltransferase that has been implicated in the development of various cancers.[4] this compound acts as a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate (e.g., MEKK2).[4]
Q2: What is the biochemical and cellular potency of this compound?
This compound has a biochemical half-maximal inhibitory concentration (IC50) of approximately 3 nM against the SMYD3 enzyme.[1][2] In cellular assays, it has been shown to inhibit the methylation of a SMYD3 substrate in HEK293T cells with an IC50 of 36 nM.[1]
Q3: I am not observing a significant decrease in cell viability after treating my cancer cell line with this compound. Is this expected?
This is a common observation and a critical point to consider when working with this compound. While this compound is a potent inhibitor of the SMYD3 enzyme, this does not always translate to a direct and immediate cytotoxic or anti-proliferative effect in many cancer cell lines in standard short-term viability assays. In fact, one study reported that potent and selective SMYD3 inhibitors, including this compound, had minimal impact on the proliferation of a large panel of over 240 cancer cell lines.
However, this does not mean the compound is inactive. The biological consequences of SMYD3 inhibition can be more nuanced and may include:
-
Sensitization to other therapies: SMYD3 inhibition has been shown to sensitize cancer cells to other treatments, such as alkylating agents in small cell lung cancer.
-
Long-term effects: The impact on cell proliferation may only become apparent after prolonged exposure to the inhibitor.
-
Cell-context specific effects: The dependency of a cell line on SMYD3 for survival and proliferation can vary significantly.
Q4: What concentration range of this compound should I use in my cell-based assays?
The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. Based on available data for SMYD3 inhibitors, a broad concentration range is recommended for initial experiments.
-
For target engagement: Concentrations in the range of 10 nM to 1 µM should be sufficient to inhibit SMYD3 enzymatic activity within the cell, based on the cellular IC50 of 36 nM.[1]
-
For viability/proliferation assays: A wider range, from nanomolar to low micromolar (e.g., 10 nM to 20 µM), should be tested. While some SMYD3 inhibitors have shown effects on cell viability at higher concentrations (in the micromolar range), it is important to be aware of potential off-target effects at these concentrations. A dose-response curve should always be generated to determine the optimal concentration for your specific model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | The cell line may not be dependent on SMYD3 for proliferation in standard 2D culture. | - Confirm target engagement by assessing the methylation status of a known SMYD3 substrate (e.g., MEKK2).- Extend the duration of the experiment (e.g., 5-7 days) to assess long-term effects on cell growth.- Consider using a 3D cell culture model, as this can sometimes reveal sensitivities not observed in 2D culture.- Test this compound in combination with other anti-cancer agents to look for synergistic effects. |
| Inconsistent results between experiments | - Issues with compound solubility or stability.- Variability in cell seeding density or cell health. | - Prepare fresh stock solutions of this compound in DMSO and store them properly. Avoid repeated freeze-thaw cycles.- Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).- Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Precipitation of the compound in culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Reduce the final concentration of this compound.- If high concentrations are necessary, consider using a different formulation or solubilizing agent, though this should be carefully validated for its own potential effects on the cells. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant SMYD3 inhibitors.
Table 1: Potency of this compound
| Assay Type | Target/Cell Line | Value | Reference |
| Biochemical IC50 | SMYD3 Enzyme | 3 nM | [1][2] |
| Cellular IC50 | HEK293T (MEKK2 methylation) | 36 nM | [1] |
Table 2: Cellular Effects of SMYD3 Inhibitors on Viability/Proliferation
| Inhibitor | Cell Line | Concentration | Effect |
| This compound | Large panel of cancer cell lines | Not specified | Minimal effect on proliferation |
| BCI-121 | HT29 (colorectal cancer) | Dose-dependent | Inhibition of cell proliferation |
| BCI-121 | HCT116 (colorectal cancer) | Dose-dependent | Inhibition of cell proliferation |
| Inhibitor-4 | MCF7 (breast cancer) | 50, 100, 200 µM | Dose-dependent suppression of growth |
| Inhibitor-4 | MDA-MB-231 (breast cancer) | 50, 100, 200 µM | Dose-dependent suppression of growth |
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
potential off-target effects of EPZ031686
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of EPZ031686, a potent and selective inhibitor of SMYD3.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for SMYD3 over other methyltransferases?
This compound has demonstrated high selectivity for SMYD3 in initial screenings. In a panel of 16 histone methyltransferases, this compound showed less than 30% inhibition at a concentration of 10 µM.[1][2] Furthermore, when tested against the highly homologous enzyme SMYD2, the IC50 was found to be greater than 50 µM, indicating significant selectivity.[1]
Q2: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of SMYD3 with an IC50 of 3 nM.[3] It exhibits a noncompetitive mode of inhibition with respect to both the SAM (S-adenosylmethionine) cofactor and the MEKK2 substrate.[1]
Q3: Has a broad off-target screening, such as a kinome scan, been published for this compound?
To date, a comprehensive, publicly available off-target screening dataset for this compound against a broad panel of kinases (kinome scan) or other enzyme families has not been identified in the scientific literature. Therefore, researchers should exercise caution and consider the possibility of off-target effects in their experiments.
Q4: What are some potential off-target liabilities for small molecule inhibitors in general?
Small molecule inhibitors can sometimes interact with unintended targets, leading to off-target effects. These interactions can be driven by structural similarities in the binding sites of different proteins. It is a common challenge in drug discovery, and the absence of evidence for off-target effects is not evidence of their absence.[4]
Q5: How can I assess potential off-target effects of this compound in my cellular experiments?
It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. A multi-pronged approach is recommended:
-
Use a structurally distinct SMYD3 inhibitor: Comparing the phenotype induced by this compound with that of another potent and selective SMYD3 inhibitor with a different chemical scaffold can help confirm that the observed effect is due to SMYD3 inhibition.
-
Perform rescue experiments: If possible, overexpressing a form of SMYD3 that is resistant to this compound while the endogenous SMYD3 is depleted could demonstrate that the observed phenotype is indeed on-target.
-
Employ genetic knockdown/knockout: Compare the effects of this compound treatment with the phenotype observed upon SMYD3 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9). A high degree of concordance between the pharmacological and genetic approaches strengthens the evidence for on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype after this compound treatment. | 1. Off-target effect: The observed phenotype may be due to the inhibition of an unintended target. 2. Experimental variability: Inconsistent results could arise from variations in cell culture conditions, compound dosage, or assay procedures. | 1. Implement the control strategies outlined in FAQ 5 . 2. Carefully review and standardize all experimental protocols. Ensure accurate and consistent dosing of this compound. |
| Discrepancy between the effects of this compound and SMYD3 genetic knockdown. | 1. Incomplete knockdown: The genetic approach may not be fully ablating SMYD3 expression or function. 2. Off-target effect of this compound: The inhibitor may have effects that are independent of SMYD3. 3. Compensation mechanisms: Genetic knockdown allows for long-term adaptation, which may differ from the acute effects of a small molecule inhibitor. | 1. Validate the efficiency of your SMYD3 knockdown at the protein level. 2. Consider using multiple, independent siRNA/shRNA sequences. 3. Titrate this compound to the lowest effective concentration to minimize potential off-target effects. |
| Toxicity observed at higher concentrations of this compound. | 1. On-target toxicity: High levels of SMYD3 inhibition may be toxic to the cells. 2. Off-target toxicity: The observed toxicity could be due to the inhibition of other essential proteins. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Compare with the toxicity profile of a structurally unrelated SMYD3 inhibitor. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 | % Inhibition @ 10 µM | Reference |
| SMYD3 | 3 nM | - | [3] |
| SMYD2 | > 50 µM | - | [1] |
| Panel of 16 other histone methyltransferases | - | < 30% | [1][2] |
Experimental Protocols
Protocol 1: Assessing Target Engagement in Cells using a MEKK2 Methylation Assay
This protocol is designed to verify that this compound is engaging and inhibiting SMYD3 within a cellular context by measuring the methylation of a known SMYD3 substrate, MEKK2.
-
Cell Culture: Plate cells of interest and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): If the levels of endogenous MEKK2 are low, consider immunoprecipitating MEKK2 from the cell lysates.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for methylated MEKK2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the methylated MEKK2 signal to the total MEKK2 levels.
-
Visualizations
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: this compound Mechanism of Action on the SMYD3-MEKK2 Axis.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in EPZ031686 experiments
Welcome to the technical support center for EPZ031686, a potent and selective inhibitor of the histone methyltransferase SMYD3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with a reported IC50 of approximately 3 nM in biochemical assays.[1] It functions as a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the protein substrate (e.g., MEKK2).[2][3]
Q2: What is the primary cellular target of this compound?
The primary target of this compound is SMYD3, a lysine methyltransferase. SMYD3 has been implicated in the methylation of both histone and non-histone proteins, including histone H3 at lysine 4 (H3K4) and MAP3K2 (MEKK2). Its activity has been linked to the regulation of gene transcription and signal transduction pathways.
Q3: What are the common research applications of this compound?
This compound is primarily used in cancer research to probe the biological functions of SMYD3. It has been utilized in studies investigating cell proliferation, viability, and the role of SMYD3 in various cancer cell lines.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C. For stock solutions in DMSO, it is recommended to store them at -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Q5: What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent for preparing stock solutions of this compound.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Question: I'm observing precipitation of this compound when I add it to my cell culture media. How can I prevent this?
Answer:
-
Pre-warm media and solutions: Before adding the this compound stock solution to your cell culture media, ensure both are pre-warmed to 37°C. A sudden temperature change can reduce solubility.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final diluted solution can help to redissolve the compound. However, use this method with caution as it can degrade other media components.
Issue 2: Inconsistent Results in Cell Viability Assays
Question: My IC50 values for this compound in cell viability assays (e.g., MTT, CellTiter-Glo) are highly variable between experiments. What could be the cause?
Answer:
-
Cell seeding density: Ensure a consistent cell seeding density across all wells and experiments. Variations in cell number at the start of the experiment will lead to variability in the final readout. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Compound stability in media: this compound, like many small molecules, may have limited stability in aqueous solutions over extended periods. Prepare fresh dilutions of the compound from a frozen stock for each experiment.
-
Incubation time: The duration of compound exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.
-
Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay linearity: Ensure that the cell number used is within the linear range of the viability assay. Too many or too few cells can lead to inaccurate readings.
Issue 3: Weak or No Effect on Target Methylation in Western Blots
Question: I'm not observing a decrease in the methylation of SMYD3's target (e.g., p-MEK, p-ERK) after treating cells with this compound. What should I check?
Answer:
-
Cellular potency: The biochemical IC50 of this compound is very low (around 3 nM), but its cellular potency can be significantly higher and vary between cell lines. You may need to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the effective concentration in your specific cell line.
-
Treatment duration: The effect of the inhibitor on downstream signaling may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Antibody quality: Ensure that the primary antibodies used for detecting the methylated target and total protein are specific and validated for Western blotting.
-
Lysate preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of signaling proteins.
-
Positive and negative controls: Include appropriate controls in your experiment. A known activator of the pathway can serve as a positive control, while a vehicle-treated sample (DMSO) is an essential negative control.
Data Presentation
| Parameter | Value | Reference |
| Target | SMYD3 | [1] |
| Biochemical IC50 | ~3 nM | [1] |
| Mechanism of Action | Noncompetitive with SAM and MEKK2 | [2][3] |
| Solubility (DMSO) | >10 mM | |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -80°C |
Experimental Protocols
Western Blotting for Downstream Targets of SMYD3
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MEK, anti-p-ERK, anti-total-MEK, anti-total-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the old media from the wells and add 100 µL of media containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of SMYD3 and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
EPZ031686 interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EPZ031686, a potent and orally active SMYD3 inhibitor.[1] While this compound has been shown to be a selective inhibitor of SMYD3, it is crucial to consider and investigate potential interference with assay reagents to ensure the reliability and accuracy of experimental results.[2] This guide offers strategies to identify and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay signal (e.g., fluorescence or luminescence) is unexpectedly altered in the presence of this compound, even in my no-enzyme control. What could be the cause?
A1: This could indicate direct interference of this compound with your assay components. Small molecules can sometimes intrinsically fluoresce, quench fluorescence, or inhibit reporter enzymes like luciferase.
Troubleshooting Steps:
-
Compound-Only Control: Run a control plate with this compound and all assay reagents except the biological target (e.g., SMYD3). A signal change in this control suggests direct compound interference.
-
Spectral Scanning: If you suspect fluorescence interference, perform a spectral scan of this compound at the excitation and emission wavelengths of your assay to check for overlapping spectra.
-
Assay Reagent Compatibility: Test this compound directly against the detection reagents (e.g., luciferase, fluorescent substrate) in a simplified buffer system to see if it has an inhibitory or enhancing effect.
Q2: I'm observing a high rate of false positives in my high-throughput screen (HTS) with this compound. How can I rule out assay interference?
A2: High false-positive rates in HTS can be due to a variety of factors, including compound reactivity, aggregation, or interference with the detection system.[3][4] It is essential to perform counter-screens and orthogonal assays to validate initial hits.
Troubleshooting Workflow:
A systematic approach to identifying and eliminating false positives is crucial. The following workflow can help determine if this compound is genuinely inhibiting your target or interfering with the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ031686 vs. EPZ030456
A comprehensive guide for researchers on the biochemical, cellular, and pharmacokinetic properties of two prominent oxindole-based SMYD3 inhibitors.
This guide provides a detailed comparison of two potent and selective small molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3): EPZ031686 and EPZ030456. Both compounds, developed from a novel oxindole series, have emerged as valuable chemical probes for investigating the biological functions of SMYD3, a lysine methyltransferase implicated in various cancers. This document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their in vitro and in vivo studies by presenting a side-by-side analysis of their performance, supported by experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | EPZ030456 |
| Biochemical IC50 | 3 nM[1] | 48 nM[2] |
| Cellular Activity (ICW IC50) | 36 nM[2] | 48 nM[2] |
| Selectivity vs. SMYD2 | >50 µM[3] | >50 µM[3] |
| Oral Bioavailability (Mouse) | Good[3] | Not Reported (low solubility)[3] |
| Mechanism of Action | Noncompetitive (vs. SAM & MEKK2)[3] | Mixed-type (vs. SAM), Noncompetitive (vs. MEKK2)[3] |
Biochemical and Cellular Potency
This compound demonstrates superior biochemical potency with an IC50 of 3 nM against SMYD3, while EPZ030456 exhibits an IC50 of 48 nM.[1][2] In a cellular context, using an in-cell Western (ICW) assay to measure the methylation of the SMYD3 substrate MAP3K2, this compound and EPZ030456 show comparable activity with IC50 values of 36 nM and 48 nM, respectively.[2] This suggests that while this compound is more potent biochemically, both compounds effectively inhibit SMYD3 activity within a cellular environment.
A notable feature of this compound is its improved cell-to-biochemical potency shift compared to earlier compounds in the series.[3] This enhancement is attributed to its increased lipophilicity, making it the first SMYD3 inhibitor to demonstrate double-digit nanomolar cellular activity.[3]
Selectivity and Mechanism of Action
Both this compound and EPZ030456 are highly selective for SMYD3. When tested against 16 other histone methyltransferases, both compounds showed less than 30% inhibition at a concentration of 10 µM.[3] Furthermore, against the highly homologous SMYD2, both inhibitors have an IC50 greater than 50 µM, indicating a high degree of selectivity.[3]
Regarding their mechanism of action, both inhibitors are noncompetitive with respect to the protein substrate MEKK2.[3] For the cofactor S-adenosylmethionine (SAM), this compound is noncompetitive, while EPZ030456 displays a mixed-type inhibition.[3]
Pharmacokinetics and In Vivo Suitability
A key differentiator between the two inhibitors is their suitability for in vivo studies. This compound has been shown to have good oral bioavailability in mice.[3] Following oral administration, this compound demonstrated favorable pharmacokinetic properties, with unbound blood concentrations remaining above its cellular IC50 value for over 12 hours after a 50 mg/kg dose.[3] In contrast, EPZ030456's low solubility prevented its formulation for oral dosing at concentrations suitable for repeat-dosing in vivo studies.[3]
In Vitro ADME Profile
| Parameter | This compound | EPZ030456 |
| Mouse Liver Microsomal Stability (Scaled Clearance) | 24 mL/min/kg[3] | 34 mL/min/kg[3] |
| Caco-2 Permeability (Papp A-B) | 0.64 x 10⁻⁶ cm/s[3] | 0.34 x 10⁻⁶ cm/s[3] |
| Caco-2 Efflux Ratio | 41[3] | 104[3] |
| Mouse Plasma Free Fraction | 0.53[3] | 0.32[3] |
This compound exhibits a more favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to EPZ030456, with higher metabolic stability and permeability, and a lower efflux ratio.[3]
Mouse Pharmacokinetic Parameters for this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUClast (ng·h/mL) | Bioavailability (F) |
| i.v. | 1 | - | 1.7[3] | 603[3] | - |
| p.o. | 5 | 345[3] | 2.7[3] | 1281[3] | 48%[3] |
| p.o. | 50 | 4693[3] | 2.2[3] | 21158[3] | 69%[3] |
SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in gene transcription and signal transduction pathways, primarily in the context of cancer.[4] It methylates both histone and non-histone substrates. A key non-histone target is MAP3K2, a kinase involved in the Ras/Raf/MEK/ERK signaling pathway.[5] SMYD3-mediated methylation of MAP3K2 potentiates this pathway, promoting cell proliferation and survival.[5]
Caption: SMYD3 methylates MAP3K2, potentiating the Ras/ERK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and EPZ030456 are often found in the supplementary information of the primary publication. As this information is not always readily accessible, representative protocols for key assays are provided below.
Biochemical SMYD3 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of SMYD3 on a peptide or protein substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SMYD3 enzyme, a biotinylated peptide substrate (e.g., derived from MAP3K2), and the cofactor S-adenosylmethionine (SAM) in a suitable assay buffer.
-
Compound Incubation: Add serial dilutions of the test compounds (this compound or EPZ030456) to the reaction mixture and incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the level of substrate methylation. This can be achieved using various methods, such as antibody-based detection of the methylated substrate (e.g., ELISA) or by using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In-Cell Western (ICW) Assay for SMYD3 Activity
This assay measures the inhibition of SMYD3-mediated methylation of its substrate, MAP3K2, in a cellular context.
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293T) in a multi-well plate. After cell attachment, treat the cells with various concentrations of the SMYD3 inhibitors for a specified duration (e.g., 24 hours).
-
Cell Lysis and Fixation: Lyse the cells and fix them within the wells.
-
Immunostaining: Permeabilize the cells and incubate with a primary antibody specific for the methylated form of MAP3K2 and a normalization antibody (e.g., against total MAP3K2 or a housekeeping protein).
-
Secondary Antibody and Detection: Add fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Imaging and Analysis: Scan the plate using a fluorescent plate reader. Quantify the fluorescence intensity for both the methylated substrate and the normalization protein. Normalize the methylation signal to the total protein signal and calculate the IC50 value.
Caption: Workflow for the In-Cell Western (ICW) assay.
Conclusion
Both this compound and EPZ030456 are potent and selective inhibitors of SMYD3, making them valuable tools for cancer research. This compound stands out for its superior biochemical potency and, most importantly, its favorable pharmacokinetic profile, which enables its use in in vivo studies. For researchers looking to investigate the effects of SMYD3 inhibition in animal models, this compound is the clear choice. For in vitro cellular studies, both compounds are highly effective, with comparable cellular potencies. The choice between them may depend on specific experimental needs and cost considerations. This guide provides the necessary data to make an informed decision for future research endeavors targeting the SMyd3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ031686 vs. GSK2807
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is critical for validating novel drug targets. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the lysine methyltransferase SMYD3: EPZ031686 and GSK2807. We present a detailed analysis of their performance based on available experimental data, along with relevant protocols and pathway diagrams to inform your research.
At a Glance: Key Performance Indicators
| Parameter | This compound | GSK2807 |
| Biochemical Potency | IC50: 3 nM[1][2]; Ki: 1.1-1.2 nM[3] | IC50: 130 nM[4]; Ki: 14 nM[4][5] |
| Cellular Potency | IC50: 36 nM (HEK293T)[1] | Data not available |
| Mechanism of Action | Noncompetitive/Mixed-type with respect to SAM and MEKK2[3][6] | SAM-competitive[4][5][6] |
| Selectivity | High selectivity against other histone methyltransferases[3] | Selective for SMYD3[5] |
| Oral Bioavailability | Yes, demonstrated in mice[3] | Poor membrane permeability, not suitable for in vivo studies[7] |
In-Depth Analysis
This compound emerges as a highly potent SMYD3 inhibitor with an impressive biochemical IC50 of 3 nM and a cellular IC50 of 36 nM in HEK293T cells.[1][2] Its noncompetitive or mixed-type mechanism of action with respect to both the SAM cofactor and the protein substrate MEKK2 suggests a distinct binding mode compared to GSK2807.[3][6] A key advantage of this compound is its demonstrated good oral bioavailability in mice, making it a suitable tool for in vivo studies.[3]
GSK2807 is also a potent inhibitor of SMYD3, with a reported Ki of 14 nM and an IC50 of 130 nM.[4][5] In contrast to this compound, GSK2807 acts as a SAM-competitive inhibitor, directly competing with the natural cofactor for binding to the enzyme's active site.[4][5][6] While a valuable in vitro tool, the utility of GSK2807 for in vivo applications is limited by its poor membrane permeability.[7]
SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in various cellular processes, including the regulation of gene transcription and signal transduction pathways implicated in cancer.[3] One of its key non-histone substrates is MAP3K2 (MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade.[8] By methylating MAP3K2, SMYD3 enhances the activation of this pathway, promoting cell proliferation and survival.[8]
References
- 1. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SMYD3 Inhibition: A Comparative Guide to EPZ031686 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EPZ031686 and other SMYD3 inhibitors, supported by experimental data and detailed protocols. The aim is to offer a comprehensive resource for evaluating and selecting the appropriate tools for studying the therapeutic potential of SMYD3 inhibition.
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a promising therapeutic target in oncology. Its overexpression is implicated in various cancers, where it plays a crucial role in regulating signaling pathways that drive tumor progression. This guide focuses on this compound, a potent and selective SMYD3 inhibitor, and compares its activity with other known inhibitors.
Comparative Analysis of SMYD3 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound against other small molecule inhibitors of SMYD3.
| Inhibitor | Type | In Vitro IC50 (nM) | Cellular IC50 (nM) | Mechanism of Action |
| This compound | Small Molecule | 3[1][2] | ~70 (for MEKK2 methylation) | Non-competitive with SAM and MEKK2 |
| GSK2807 | Small Molecule | 130[1][3] | - | SAM-competitive |
| BAY-6035 | Small Molecule | 88 (for MEKK2 peptide)[1][3][4] | 70 (for MEKK2 methylation) | Substrate-competitive |
| SMYD3-IN-1 | Small Molecule | 11.7[1][3][5] | - | Irreversible |
| SMYD3-IN-2 | Small Molecule | 810[1] | 750 (BGC823 cells)[1] | - |
| BCI-121 | Small Molecule | - | - | Impairs cancer cell proliferation |
| EM127 | Small Molecule | - | - | Covalent inhibitor |
| Inhibitor-4 | Small Molecule | - | Reduces viability of various cancer cell lines[6][7] | - |
| ZYZ384 | Small Molecule | - | 5,230 (HepG2 cells)[8] | Reduces H3K4 trimethylation |
SMYD3 Signaling Pathway and Inhibition
SMYD3 exerts its oncogenic functions through the methylation of both histone and non-histone proteins. A key non-histone substrate is MAP3K2 (MEKK2), a component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances its kinase activity, leading to the activation of downstream signaling and promoting cancer cell proliferation. This compound and other inhibitors block this activity, thereby attenuating the pro-tumorigenic signaling cascade.
Caption: SMYD3 methylates MAP3K2, activating the ERK pathway and promoting cell proliferation.
Experimental Workflow for Confirming SMYD3 Inhibition
A typical workflow to confirm SMYD3 inhibition by a compound like this compound involves a series of in vitro and cellular assays.
Caption: A stepwise approach to validate the efficacy of a SMYD3 inhibitor.
Experimental Protocols
In Vitro SMYD3 Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD3 and its inhibition by compounds like this compound.
Materials:
-
Recombinant human SMYD3 enzyme
-
MEKK2 peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the MEKK2 peptide substrate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.[9]
Cellular Western Blot for MAP3K2-mediated Pathway Activation
This assay assesses the ability of a SMYD3 inhibitor to block the downstream signaling effects of SMYD3 in a cellular context.
Materials:
-
Cancer cell line with high SMYD3 expression (e.g., HeLa, HCT116)[10]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, anti-SMYD3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed the chosen cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SMYD3 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[11]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of MEK and ERK.[10][11]
Cell Viability and Proliferation Assays
These assays measure the impact of SMYD3 inhibition on cancer cell growth and survival.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) or cell counting method (e.g., trypan blue exclusion)
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the SMYD3 inhibitor.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[7][12]
Logical Comparison of Inhibitor Characteristics
The selection of a SMYD3 inhibitor for research or therapeutic development depends on a variety of factors beyond just potency. This diagram illustrates the key considerations for comparing different inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. SMYD3–CDCP1 Axis Drives EMT and CAF Activation in Colorectal Cancer and Is Targetable for Oxaliplatin Sensitization [mdpi.com]
- 12. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
EPZ031686: A Comparative Analysis of Specificity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of EPZ031686's specificity, focusing on its performance against other enzymes. While direct kinase panel screening data for this compound is not publicly available, this guide presents its well-documented selectivity against a panel of related enzymes, offering crucial insights into its target engagement.
This compound is a potent, orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in various cancers.[1][2] Its specificity is a critical attribute for its utility as a chemical probe and potential therapeutic agent. This guide delves into the available selectivity data, experimental methodologies used for its characterization, and the signaling pathway it modulates.
Selectivity Profile of this compound
This compound has been primarily characterized for its selectivity against other histone methyltransferases (HMTs), demonstrating a high degree of specificity for its intended target, SMYD3.
| Target Enzyme | IC50 (nM) | % Inhibition @ 10 µM | Notes |
| SMYD3 | 3 | - | Primary target |
| SMYD2 | > 50,000 | - | Highly homologous enzyme |
| DOT1L | - | < 30% | Histone Methyltransferase Panel |
| EHMT1 | - | < 30% | Histone Methyltransferase Panel |
| EHMT2 | - | < 30% | Histone Methyltransferase Panel |
| EZH1 | - | < 30% | Histone Methyltransferase Panel |
| EZH2 | - | < 30% | Histone Methyltransferase Panel |
| NSD1 | - | < 30% | Histone Methyltransferase Panel |
| PRDM9 | - | < 30% | Histone Methyltransferase Panel |
| PRMT3 | - | < 30% | Histone Methyltransferase Panel |
| PRMT6 | - | < 30% | Histone Methyltransferase Panel |
| PRMT7 | - | < 30% | Histone Methyltransferase Panel |
| PRMT8 | - | < 30% | Histone Methyltransferase Panel |
| SETD7 | - | < 30% | Histone Methyltransferase Panel |
| SETDB1 | - | < 30% | Histone Methyltransferase Panel |
| SUV39H1 | - | < 30% | Histone Methyltransferase Panel |
| WHSC1 | - | < 30% | Histone Methyltransferase Panel |
| WHSC1L1 | - | < 30% | Histone Methyltransferase Panel |
Table 1: Selectivity of this compound against a panel of histone methyltransferases. Data compiled from available literature.[1]
As the table indicates, this compound exhibits exceptional selectivity for SMYD3, with an IC50 of 3 nM.[2] In a screening against 16 other histone methyltransferases, it showed less than 30% inhibition at a concentration of 10 µM, highlighting its specificity.[1] Furthermore, it is significantly less potent against the highly homologous enzyme SMYD2, with an IC50 greater than 50 µM.[1]
Experimental Methodologies
The characterization of this compound's potency and selectivity involves both biochemical and cell-based assays.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on its target enzyme. For SMYD3, a common method involves measuring the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a substrate, such as a peptide or protein.
Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reaction Setup: The SMYD3 enzyme, the substrate (e.g., a biotinylated MEKK2 peptide), the methyl donor (SAM), and the test compound (this compound) are combined in a microplate well.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the methylation of the substrate.
-
Detection: An antibody specific for the methylated substrate, labeled with a fluorescent donor (e.g., Europium cryptate), and an acceptor fluorophore (e.g., streptavidin-XL665) are added.
-
Signal Measurement: If the substrate is methylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity. Upon excitation, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal that is proportional to the enzyme activity. The inhibition by this compound is quantified by the reduction in this signal.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays can measure the inhibition of SMYD3's activity within cells and its downstream effects.
Example Protocol: In-Cell Western Assay for MEKK2 Methylation
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and co-transfected with plasmids expressing SMYD3 and its substrate, MEKK2 (often with a tag like FLAG for detection).
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Cell Lysis and Western Blotting: After treatment, the cells are lysed, and the proteins are separated by SDS-PAGE. The levels of methylated MEKK2 are detected using an antibody specific to the methylated form of the protein.
-
Quantification: The intensity of the band corresponding to methylated MEKK2 is quantified and normalized to the total amount of MEKK2 protein. A decrease in the methylated MEKK2 signal in the presence of this compound indicates its inhibitory activity in a cellular environment.[1]
SMYD3 Signaling Pathway and Mechanism of Action
SMYD3 is known to methylate both histone and non-histone proteins, thereby regulating gene transcription and signal transduction pathways involved in cancer.[3][4] One of its key non-histone substrates is MAP3K2 (also known as MEKK2), a kinase involved in the MAPK/ERK signaling pathway.[4] The methylation of MAP3K2 by SMYD3 leads to the activation of this pathway, which promotes cell proliferation and survival. This compound acts as a noncompetitive inhibitor with respect to both SAM and MEKK2.[1]
Figure 1: Simplified SMYD3 signaling pathway. This compound inhibits SMYD3, blocking downstream signaling.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular analysis.
Figure 2: General experimental workflow for characterizing a selective enzyme inhibitor.
References
A Head-to-Head Battle: Unraveling the Cellular Impacts of EPZ031686 and SMYD3 Silencing
For researchers, scientists, and drug development professionals, understanding the precise consequences of inhibiting a therapeutic target is paramount. In the realm of epigenetic oncology, the lysine methyltransferase SMYD3 has emerged as a compelling target. This guide provides a comprehensive comparison of two key methodologies for interrogating SMYD3 function: the potent and selective small molecule inhibitor EPZ031686, and genetic knockdown or knockout of the SMYD3 gene.
This document synthesizes experimental data to objectively compare the effects of both approaches on cancer cell proliferation, gene expression, and underlying signaling pathways. Detailed experimental protocols and visual representations of key processes are provided to facilitate a deeper understanding and aid in experimental design.
At a Glance: this compound vs. SMYD3 Knockdown/Knockout
| Feature | This compound (SMYD3 Inhibitor) | SMYD3 Knockdown/Knockout |
| Mechanism of Action | Potent and orally active inhibitor with an IC50 of 3 nM, targeting the catalytic activity of the SMYD3 protein.[1] | Reduction or complete elimination of SMYD3 protein expression through RNA interference (siRNA/shRNA) or CRISPR/Cas9 gene editing. |
| Primary Effect | Inhibition of SMYD3's methyltransferase activity, preventing the methylation of its histone and non-histone substrates. | Loss of all SMYD3 protein functions, including both catalytic and non-catalytic roles (e.g., protein-protein interactions). |
| Reversibility | Reversible; effects are dependent on the continued presence of the inhibitor. | Effectively irreversible (knockout) or long-lasting (stable knockdown), leading to a sustained loss of SMYD3. |
| Specificity | Highly selective for SMYD3, though off-target effects are always a potential consideration with small molecules. | Highly specific to the SMYD3 gene, minimizing off-target genetic alterations (especially with CRISPR/Cas9). |
| Applications | In vitro and in vivo studies to probe the functional consequences of inhibiting SMYD3's catalytic activity; preclinical therapeutic assessment. | In vitro and in vivo studies to understand the broader biological roles of the SMYD3 protein; target validation. |
Impact on Cancer Cell Proliferation and Viability
Both pharmacological inhibition and genetic silencing of SMYD3 have been shown to impede the proliferation of various cancer cell lines. The data consistently demonstrates a reliance on SMYD3 for robust cancer cell growth.
| Cell Line | Treatment | Assay | Result | Reference |
| HeLa (Cervical Carcinoma) | SMYD3 Knockdown (shRNA) | Cell Proliferation Assay, Colony Formation Assay | Significant reduction in cell proliferation and colony formation. | [2] |
| HT29, HCT116 (Colorectal Carcinoma) | SMYD3 Knockdown (siRNA) | WST-1 Proliferation Assay | Impaired cell proliferation. | [3] |
| HT29, HCT116 (Colorectal Carcinoma) | BCI-121 (SMYD3 inhibitor) | Cell Counting | Dose- and time-dependent inhibition of cell proliferation. | [3] |
| Bladder and Colon Cancer Cell Lines | SMYD3 Knockdown (shRNA) | MTT Assay | Slower proliferation of cancer cells. | [4] |
| HT1080 (Fibrosarcoma) | SMYD3 Knockdown (siRNA/shRNA) | Proliferation Assay, Soft-Agar Growth Assay | Decreased proliferation and reduced colony formation. | [5] |
| LNCaP, PC3 (Prostate Cancer) | SMYD3 Knockdown | MTT Assay | 35% decrease in viability of PC3 cells. | [6] |
| A549, H1650 (Non-Small-Cell Lung Cancer) | SMYD3 Knockdown (siRNA) | Cell Viability and Proliferation Assays | Limited proliferation activity, reduced clone number, and decreased cell proliferation rate. | [7] |
| A549, H1650 (Non-Small-Cell Lung Cancer) | BCI-121 (SMYD3 inhibitor) | Cell Viability and Proliferation Assays | Inhibition of cell proliferation. | [7] |
Modulation of Gene Expression
A critical function of SMYD3 is the regulation of gene expression, primarily through the methylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription. Both this compound and SMYD3 knockdown have been shown to alter the expression of key oncogenes and other cancer-related genes.
| Gene Target | Cancer Type | Intervention | Effect on Gene Expression | Reference |
| c-Met | Cervical Carcinoma | SMYD3 Knockdown | Downregulation | [3] |
| TERT, WNT10B, CDK2 | Colorectal Carcinoma | SMYD3 Knockdown | Downregulation | [3] |
| MMP-9 | Fibrosarcoma | SMYD3 Knockdown | Decreased mRNA and protein levels | [5] |
| UHRF1 | HPV-negative Head and Neck Squamous Cell Carcinoma | SMYD3 Knockdown | Downregulation | [8] |
| Immune-related genes (e.g., CXCL9, CXCL10, CXCL11) | HPV-negative Head and Neck Squamous Cell Carcinoma | SMYD3 Knockdown | Upregulation | [8][9] |
| EMP1 | Gastric Cancer | SMYD3 Knockdown | Increased mRNA and protein expression | [10] |
| ANO1 | Non-Small-Cell Lung Cancer | SMYD3 Knockdown | Decreased mRNA level | [11] |
Signaling Pathways Affected
SMYD3 exerts its influence on cancer cells by modulating key signaling pathways. The Ras/Raf/MEK/ERK and PI3K/AKT pathways are two of the most significantly impacted cascades.
Caption: SMYD3 signaling pathways in cancer.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound or siRNA/shRNA for SMYD3 knockdown
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or transfect with SMYD3-targeting or control siRNA/shRNA.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMYD3, anti-H3K4me3, anti-actin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound or with SMYD3 knockdown and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction between proteins and DNA in the cell. It aims to determine whether specific proteins are associated with specific genomic regions.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonciator
-
Antibodies for immunoprecipitation (e.g., anti-SMYD3, anti-H3K4me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target genes
Procedure:
-
Crosslink proteins to DNA in cells treated with this compound or with SMYD3 knockdown using formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with specific antibodies overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Experimental Workflow Visualization
Caption: General experimental workflow.
Conclusion
Both the pharmacological inhibition of SMYD3 with this compound and its genetic knockdown or knockout serve as powerful tools to investigate the role of this methyltransferase in cancer. While this compound offers a reversible and therapeutically relevant approach to target SMYD3's catalytic activity, genetic silencing provides a highly specific and sustained method to probe the broader functions of the SMYD3 protein. The choice between these methodologies will depend on the specific research question. However, the consistent anti-proliferative and gene regulatory effects observed with both approaches strongly validate SMYD3 as a promising therapeutic target in oncology. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the multifaceted roles of SMYD3 in cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of SMYD3 by RNA interference inhibits cervical carcinoma cell growth and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMYD3 promotes cancer invasion by epigenetic upregulation of the metalloproteinase MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. SMYD3 represses tumor-intrinsic interferon response in HPV-negative squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMYD3 regulates the abnormal proliferation of non-small-cell lung cancer cells via the H3K4me3/ANO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Biomarkers for EPZ031686 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the activity of EPZ031686, a potent and selective inhibitor of the histone methyltransferase SMYD3, this guide provides a comparative analysis of its performance against other SMYD3 inhibitors. It includes a summary of quantitative data, detailed experimental protocols for biomarker assessment, and visualizations of the relevant signaling pathway and experimental workflows.
This compound is a novel oxindole sulfonamide that has demonstrated significant potential in preclinical studies.[1] It acts as a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, such as MEKK2.[2] This guide will delve into the methods for evaluating the cellular activity of this compound and other SMYD3 inhibitors, focusing on key biomarkers of target engagement and downstream pathway modulation.
Comparative Performance of SMYD3 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of this compound and other notable SMYD3 inhibitors. Direct comparison of these values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cellular Potency | Mechanism of Action | Reference(s) |
| This compound | SMYD3 | 3 | 1.2 (vs SAM), 1.1 (vs MEKK2) | Double-digit nanomolar activity in in-cell Western assays | Noncompetitive with SAM and MEKK2 | [2][3] |
| EPZ030456 | SMYD3 | - | 1.3 (vs MEKK2), 4.7 (vs SAM) | Less potent than this compound in cellular assays | Mixed-type inhibition with respect to SAM, noncompetitive with MEKK2 | [2] |
| BCI-121 | SMYD3 | - | - | IC50 in low micromolar range for cell proliferation | Binds to the substrate-binding pocket | [4][5] |
| GSK2807 | SMYD3 | 130 | 14 | - | SAM-competitive | [6] |
| BAY-6035 | SMYD3 | 88 (for MEKK2 peptide methylation) | - | - | Substrate-competitive | [6] |
| EM127 | SMYD3 | - | - | Reduces ERK1/2 phosphorylation in low micromolar range | Covalent inhibitor | [6] |
| SMYD3-IN-1 | SMYD3 | 11.7 | - | Antiproliferative activity in 3D cell culture | Irreversible inhibitor | [7] |
| SMYD3-IN-2 | SMYD3 | 810 | - | IC50 of 750 nM in BGC823 cells | Induces lethal autophagy | [6] |
Signaling Pathway and Experimental Workflow
To effectively assess the activity of this compound and other SMYD3 inhibitors, it is crucial to understand the underlying signaling pathway and to employ a structured experimental workflow.
Caption: The SMYD3-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A structured workflow for assessing biomarkers of SMYD3 inhibitor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of this compound and other SMYD3 inhibitors.
In-Cell Western Blot for MEKK2 Methylation
This protocol is adapted from standard In-Cell Western procedures and is optimized for detecting the methylation of MEKK2, a direct substrate of SMYD3.
Materials:
-
96-well black-walled imaging plates
-
Cell line of interest (e.g., a cancer cell line with known SMYD3 expression)
-
Complete cell culture medium
-
This compound and other SMYD3 inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against methylated MEKK2 (specific to the SMYD3-mediated methylation site)
-
Primary antibody for normalization (e.g., anti-GAPDH or a total protein stain)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or other SMYD3 inhibitors for the desired time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Carefully remove the culture medium and wash once with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Permeabilize the cells by adding 100 µL of Permeabilization Buffer to each well and incubating for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 150 µL of Blocking Buffer to each well and incubating for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against methylated MEKK2 and the normalization control in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween 20. Dilute the appropriate IRDye-conjugated secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells five times with PBS containing 0.1% Tween 20. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the target (methylated MEKK2) and the normalization control. Normalize the target signal to the control signal and plot the dose-response curve to determine the IC50 value.
Radioactive Histone Methyltransferase (HMT) Assay
This biochemical assay measures the direct inhibitory effect of compounds on SMYD3 enzymatic activity using a radioactive methyl donor.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or a specific peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, recombinant SMYD3, and the histone substrate.
-
Inhibitor Addition: Add this compound or other inhibitors at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding ³H-SAM. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour).
-
Stop Reaction and Spotting: Stop the reaction by spotting the entire reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated ³H-SAM.
-
Scintillation Counting: Air dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the data to determine the IC50 value.
Clonogenic Cell Survival Assay
This assay assesses the long-term effect of SMYD3 inhibition on the ability of single cells to proliferate and form colonies.[8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound and other SMYD3 inhibitors
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the SMYD3 inhibitors. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Fixation and Staining: Wash the colonies with PBS. Fix the colonies with 100% methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction as a function of inhibitor concentration.
RT-qPCR for SMYD3 Target Gene Expression
This method quantifies the expression of genes known to be regulated by SMYD3, providing a measure of downstream pathway modulation.
Materials:
-
Treated cells (as described in the In-Cell Western protocol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from inhibitor-treated and control cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control. This will indicate whether the SMYD3 inhibitor is effectively modulating the transcription of its target genes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of EPZ031686 and other tool compounds
A Head-to-Head Comparison of EPZ031686 and Other SMYD3 Inhibitor Tool Compounds
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of various cellular processes, including gene transcription and signal transduction.[1][2] Its overexpression has been linked to several cancers, making it an attractive target for therapeutic intervention.[2] A number of small molecule inhibitors of SMYD3 have been developed to probe its biological function and as potential starting points for drug discovery. This guide provides a head-to-head comparison of the first orally bioavailable SMYD3 inhibitor, this compound, with other notable tool compounds targeting this enzyme.
Quantitative Data Presentation
The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of this compound and other selected SMYD3 inhibitors based on available data.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | SMYD3 | 3 | 1.1 (vs MEKK2), 1.2 (vs SAM) | Noncompetitive with respect to MEKK2 and SAM | [1][3] |
| EPZ030456 | SMYD3 | - | 1.3 (vs MEKK2), 4.7 (vs SAM) | Mixed-type with respect to SAM, Noncompetitive vs MEKK2 | [1] |
| GSK2807 | SMYD3 | 130 | 14 | SAM-competitive | [4] |
| BAY-6035 | SMYD3 | 88 | - | Substrate-competitive | [4] |
| BCI-121 | SMYD3 | - | - | - | [4] |
| SMYD3-IN-1 | SMYD3 | 11.7 | - | Irreversible | [4] |
| SMYD3-IN-2 | SMYD3 | 810 | - | - | [4] |
| EM127 | SMYD3 | - | - | Covalent | [4] |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cell Line | Cellular Assay | IC50 (µM) | Reference |
| This compound | - | Trimethyl MEKK2 in Cell Western Assay | 0.085 | [1] |
| EPZ030456 | - | Trimethyl MEKK2 in Cell Western Assay | - | [1] |
| SMYD3-IN-2 | BGC823 | Cell viability | 0.75 | [4] |
Table 3: In Vitro ADME and Pharmacokinetic Properties of this compound and EPZ030456
| Parameter | This compound | EPZ030456 | Reference |
| Mouse Liver Microsomal Stability (CL, mL/min/kg) | 24 | 34 | [1] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.64 ± 0.20 | 0.34 ± 0.22 | [1] |
| Caco-2 Efflux Ratio | 41 | 104 | [1] |
| Mouse Plasma Free Fraction (%) | 0.53 ± 0.12 | 0.32 ± 0.035 | [1] |
| Mouse Pharmacokinetics | |||
| IV Clearance (CL, mL/min/kg) | 27 ± 3.9 | - | [1] |
| Volume of Distribution (Vss, L/kg) | 2.3 ± 0.29 | - | [1] |
| Terminal Half-life (t1/2, h) | 1.7 ± 0.13 | - | [1] |
| Oral Bioavailability (F, %) | 48 ± 5.4 (at 5 mg/kg), 69 ± 8.2 (at 50 mg/kg) | - | [1] |
Signaling Pathway and Experimental Workflow
SMYD3 Signaling Pathway
SMYD3 is known to methylate both histone and non-histone substrates. A key non-histone substrate is MAP3K2 (MEKK2), which is involved in the MAPK signaling pathway.[1] Methylation of MEKK2 by SMYD3 enhances downstream MAPK activation, which can be critical for oncogenesis driven by mutations like KRAS.[1]
Caption: SMYD3-mediated methylation of MEKK2 in the MAPK signaling pathway.
Experimental Workflow: SMYD3 Inhibition Assay
A general workflow for assessing the inhibitory activity of compounds against SMYD3 is depicted below. This typically involves a biochemical assay to measure the direct inhibition of the enzyme, followed by cellular assays to determine the compound's effect in a biological context.
Caption: General workflow for biochemical and cellular assays of SMYD3 inhibitors.
Experimental Protocols
Biochemical Inhibition Assay (General Protocol)
Biochemical assays for SMYD3 inhibition are designed to quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, such as a MEKK2 peptide.
-
Reaction Setup : The reaction is typically performed in a multi-well plate format. Each well contains recombinant human SMYD3 enzyme, a peptide substrate (e.g., biotinylated MEKK2), and varying concentrations of the test inhibitor.
-
Initiation : The reaction is initiated by the addition of SAM, often radiolabeled (e.g., [³H]-SAM) for sensitive detection.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic methylation.
-
Termination and Detection : The reaction is stopped, and the amount of methylated product is quantified. For radiometric assays, this may involve capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity using a scintillation counter.[5]
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Western Blot Assay for MEKK2 Methylation
This assay measures the ability of a compound to inhibit SMYD3 activity within a cellular context by assessing the methylation status of its substrate, MEKK2.
-
Cell Culture and Treatment : A suitable cell line is cultured and then treated with varying concentrations of the SMYD3 inhibitor for a defined period (e.g., 24 hours).
-
Cell Lysis : After treatment, the cells are washed and then lysed to release cellular proteins. The total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the methylated form of the substrate (e.g., an antibody that recognizes trimethylated MEKK2). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent or fluorescent detection.
-
Data Analysis : The intensity of the bands corresponding to the methylated substrate is quantified and normalized to the loading control. The cellular IC50 is calculated from the dose-response curve.
Conclusion
This compound stands out as a potent and orally bioavailable SMYD3 inhibitor, making it a valuable tool for in vivo studies.[1][6] While other potent inhibitors like GSK2807 and BAY-6035 exist, they may have different mechanisms of action (SAM-competitive and substrate-competitive, respectively), which can be advantageous for different experimental setups. The choice of a specific tool compound will depend on the research question, with considerations for potency, selectivity, mechanism of action, and suitability for in vitro versus in vivo applications. This guide provides a foundational comparison to aid researchers in selecting the most appropriate SMYD3 inhibitor for their studies.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Phenotype of EPZ031686 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of EPZ031686, a potent and selective inhibitor of the lysine methyltransferase SMYD3, against other known SMYD3 inhibitors. The information is supported by experimental data to aid in the validation of its cellular phenotype.
This compound has emerged as a critical tool in oncology research due to its high potency and oral bioavailability. As an inhibitor of SMYD3 (SET and MYND domain-containing protein 3), it targets a key enzyme implicated in the development and progression of various cancers, including breast, colorectal, and hepatocellular carcinomas. Overexpression of SMYD3 is linked to unrestrained cell proliferation, making its inhibition a promising therapeutic strategy. This guide summarizes the cellular impact of this compound and other SMYD3 inhibitors, focusing on proliferation, cell cycle progression, and apoptosis.
Comparative Analysis of SMYD3 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available SMYD3 inhibitors. Direct comparative studies on the cellular effects of all these inhibitors are limited; however, available data on their impact on cancer cell proliferation, cell cycle, and apoptosis are presented to offer a comparative perspective.
| Inhibitor | Target | IC50 (in vitro) | Cell Proliferation Inhibition | Cell Cycle Arrest | Apoptosis Induction |
| This compound | SMYD3 | 3 nM[1] | Reported to decrease proliferation of various cancer cell lines. | Data not available in direct comparison. | Data not available in direct comparison. |
| BCI-121 | SMYD3 | Micromolar range | Reduces proliferation of colorectal, ovarian, and breast cancer cells.[2][3] | Induces G1 arrest in breast cancer cells.[3] Can cause S-phase arrest in other cancer types.[2] | Induces late apoptosis in MCF7 and both early and late apoptosis in MDA-MB-231 breast cancer cells.[3] |
| Inhibitor-4 | SMYD3 | Not specified | Significantly suppresses proliferation in breast cancer cell lines (MCF7 and MDA-MB-231) with minimal effect on normal breast cells (MCF10A).[3] | Induces G1 arrest in breast cancer cells.[3] | Induces late apoptosis and necrosis in MCF7 cells and early apoptosis in MDA-MB-231 cells.[3] |
| GSK2807 | SMYD3 | 130 nM | Data on direct cellular proliferation inhibition is not readily available in a comparative context. | Data not available. | Data not available. |
| BAY-6035 | SMYD3 | 88 nM | Reported to not impact cellular proliferation in a panel of 13 cancer cell lines. | Data not available. | Data not available. |
Experimental Data Highlights
A study directly comparing an investigational SMYD3 inhibitor, "Inhibitor-4," with BCI-121 in breast cancer cell lines provides valuable insights into the potential cellular phenotypes induced by potent SMYD3 inhibition.
Cell Proliferation
In both MCF7 and MDA-MB-231 breast cancer cell lines, "Inhibitor-4" demonstrated significant inhibition of cell proliferation, reflected by an increased population doubling time. Notably, at a concentration of 200 µM, BCI-121 also delayed the growth of these cancer cell lines. In contrast, neither inhibitor significantly affected the proliferation of the non-cancerous breast epithelial cell line, MCF10A, at lower concentrations, though BCI-121 showed some impact at 200 µM.[3]
Cell Cycle Analysis
Treatment with both "Inhibitor-4" and BCI-121 at 200 µM for 24 hours induced G1 phase cell cycle arrest in both MCF7 and MDA-MB-231 breast cancer cells.[3] This suggests that SMYD3 inhibition can halt the progression of the cell cycle in cancerous cells.
Apoptosis Induction
After 48 hours of treatment, "Inhibitor-4" was shown to induce late apoptosis and necrosis in MCF7 cells, and early apoptosis in MDA-MB-231 cells.[3] BCI-121 also promoted apoptosis in both breast cancer cell lines.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validating these cellular phenotypes, the following diagrams are provided.
Caption: SMYD3 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Inhibitor Comparison.
Caption: Logical Flow of this compound Action.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Treatment: Treat cells with various concentrations of this compound or other SMYD3 inhibitors for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with inhibitors for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling EPZ031686
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent SMYD3 inhibitor, EPZ031686.
This compound is a potent, orally active small molecule inhibitor of SMYD3 with an IC50 of 3 nM, primarily utilized in cancer research.[1] Due to its potency, stringent safety protocols are paramount to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling potent compounds like this compound to prevent inhalation, skin contact, and eye exposure.[2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Disposable, low-permeability gown with back closure- Double gloves (chemotherapy-rated)- N95 or higher respirator- Chemical splash goggles and face shield |
| Preparing Solutions | - Disposable, low-permeability gown with back closure- Double gloves (chemotherapy-rated)- Chemical splash goggles- Work within a certified chemical fume hood |
| Administering to Cell Cultures | - Disposable gown- Nitrile gloves- Safety glasses- Work within a biological safety cabinet (BSC) |
| Handling Waste | - Disposable gown- Double gloves (chemotherapy-rated)- Chemical splash goggles |
Experimental Protocols: Solution Preparation
This compound is typically supplied as a solid. To prepare a stock solution, it is often dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution into vehicles such as corn oil or a combination of PEG300, Tween-80, and saline may be necessary.[1]
Stock Solution Preparation (Example):
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
In a chemical fume hood, carefully weigh the powdered this compound into a sterile, conical tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain stability.[3]
Safe Handling and Disposal Plan
A clear and concise plan for handling and disposing of this compound is essential for laboratory safety. The following workflow outlines the key stages.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.[3]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3] In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for potent compounds.[1]
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.[4]
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal workflow for this compound-contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
